3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(3-amino-6-nitro-1-benzofuran-2-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOBWEKCGACXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391797 | |
| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-26-4 | |
| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to its unique structural features, which make it a valuable building block for the development of new therapeutic agents and functional organic materials.[1][2]
Introduction
This compound is a multifaceted compound featuring a benzofuran core substituted with an amino group at the 3-position, a 4-bromobenzoyl group at the 2-position, and a nitro group at the 6-position. This distinct arrangement of functional groups imparts a range of chemical properties that are being explored for various applications, including as a key intermediate in the synthesis of potential anti-cancer agents and in the development of fluorescent probes for biological imaging.[2] The presence of the electron-withdrawing nitro and bromobenzoyl groups, combined with the electron-donating amino group, creates a unique electronic profile that also makes it a candidate for applications in organic electronics.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 351003-26-4 |
| Molecular Formula | C₁₅H₉BrN₂O₄ |
| Molecular Weight | 361.15 g/mol |
| Appearance | Light red powder |
| Melting Point | 280-284 °C |
| Purity (typical) | ≥ 99% (HPLC) |
Synthesis
Proposed Synthetic Pathway: Thorpe-Ziegler Cyclization
The synthesis is likely to proceed via a Thorpe-Ziegler type reaction, a well-established method for the formation of 3-aminobenzofurans. This pathway involves the initial O-alkylation of an o-hydroxybenzonitrile with an α-haloketone, followed by a base-mediated intramolecular cyclization of the resulting dinitrile intermediate.
The proposed logical precursors for this synthesis are 2-hydroxy-4-nitrobenzonitrile and 2,4'-dibromoacetophenone . The overall synthetic workflow is depicted below.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on general procedures for similar transformations. Researchers should optimize these conditions for the specific substrates.
Step 1: Synthesis of α-(2-cyano-5-nitrophenoxy)-4-bromoacetophenone (Intermediate)
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To a solution of 2-hydroxy-4-nitrobenzonitrile (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add a solution of 2,4'-dibromoacetophenone (1.05 eq.) in anhydrous acetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-(2-cyano-5-nitrophenoxy)-4-bromoacetophenone.
Step 2: Synthesis of this compound (Final Product)
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To a solution of the intermediate from Step 1 (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization
While specific experimental spectra for this compound are not available in peer-reviewed literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzofuran ring and the 4-bromobenzoyl group will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with adjacent protons.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) is expected, likely in the range of δ 5.0-7.0 ppm. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.
¹³C NMR:
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 180-195 ppm.
-
Aromatic Carbons: A series of signals corresponding to the carbons of the benzofuran and 4-bromobenzoyl moieties will be present in the range of δ 110-160 ppm. The carbon attached to the bromine atom will show a characteristic chemical shift.
-
Carbons of the Benzofuran Core: The carbons of the furan ring within the benzofuran system will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amino) | 3400-3200 | Stretching vibrations (typically two bands) |
| C=O (Ketone) | 1680-1650 | Stretching vibration |
| C=C (Aromatic) | 1600-1450 | Stretching vibrations |
| C-N (Amino) | 1350-1250 | Stretching vibration |
| N-O (Nitro) | 1550-1500 & 1360-1300 | Asymmetric and symmetric stretching vibrations |
| C-Br | 700-500 | Stretching vibration |
| C-O-C (Ether) | 1250-1050 | Asymmetric and symmetric stretching vibrations |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (361.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of CO, Br, NO₂, and cleavage of the benzoyl group.
Potential Applications and Future Directions
The structural motifs within this compound suggest several promising avenues for future research and development:
-
Drug Discovery: The benzofuran core is a known pharmacophore in many biologically active compounds. The presence of the amino, bromo, and nitro groups provides multiple points for further chemical modification to develop libraries of compounds for screening against various therapeutic targets, particularly in oncology.[2]
-
Materials Science: The conjugated π-system and the presence of both electron-donating and electron-withdrawing groups suggest that this compound could be a precursor for the synthesis of novel organic dyes and materials for electronic applications, such as organic light-emitting diodes (OLEDs) and solar cells.[2]
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Fluorescent Probes: The extended conjugation and potential for intramolecular charge transfer could lead to interesting photophysical properties, making it a candidate for the development of fluorescent probes for sensing and imaging applications in biological systems.[2]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data in the primary literature is currently scarce, this technical guide provides a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and predicted characterization data. It is anticipated that further research into this and related compounds will unveil novel applications and contribute to advancements in drug discovery and materials development. Experimental verification of the proposed synthetic protocol and detailed spectroscopic analysis are crucial next steps for the full exploitation of this promising molecule.
References
Technical Guide: Physicochemical Properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic heterocyclic compound 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science. The guide compiles available data on the compound's chemical and physical characteristics, outlines a plausible synthetic methodology based on established protocols for analogous structures, and discusses its potential applications, particularly in the realms of oncology and bio-imaging. All quantitative data is presented in a clear tabular format, and a generalized experimental workflow is visualized to aid in practical laboratory applications.
Introduction
This compound is a multifaceted benzofuran derivative characterized by a unique assembly of functional groups: a primary amine, a bromobenzoyl moiety, and a nitro group. This distinct substitution pattern imparts a range of chemical and physical properties that make it a compound of significant interest. Benzofuran scaffolds are integral to numerous biologically active molecules and approved pharmaceuticals. The presence of the nitro group can enhance the molecule's reactivity and its potential as a chromophore, while the amino and bromobenzoyl groups offer sites for further chemical modification and potential interactions with biological targets.[1] This compound is noted as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents, and is also explored for its applications in materials science, such as in organic electronics and as a fluorescent probe.[1]
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is experimentally determined, other values may be computationally predicted and should be verified experimentally.
| Property | Value | Source |
| IUPAC Name | (3-Amino-6-nitro-1-benzofuran-2-yl)(4-bromophenyl)methanone | Chem-Impex |
| CAS Number | 351003-26-4 | [1] |
| Molecular Formula | C₁₅H₉BrN₂O₄ | [1] |
| Molecular Weight | 361.15 g/mol | [1] |
| Appearance | Light red powder | [1] |
| Melting Point | 280-284 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Solubility | Data not available. Likely soluble in polar organic solvents such as DMSO and DMF. | |
| pKa | Data not available. |
Note: For the structurally similar analog, 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran (CAS: 351003-28-6), a melting point of 260-268 °C and a light orange powder appearance have been reported.
Spectral Data
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¹H NMR: Aromatic protons on the benzofuran and bromobenzoyl rings, and a signal for the amino protons.
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¹³C NMR: Carbon signals corresponding to the aromatic rings, the carbonyl group, and carbons of the benzofuran core.
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FT-IR: Characteristic peaks for N-H stretching of the amino group, C=O stretching of the benzoyl ketone, N-O stretching of the nitro group, and C-Br stretching.
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Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 2-aroyl-3-aminobenzofurans. A general, representative protocol is provided below.
Proposed Synthetic Pathway: Tandem SNAr-Cyclocondensation
This approach would likely involve the reaction of a suitably substituted o-hydroxybenzonitrile with an α-haloketone.
General Experimental Protocol:
-
Starting Materials: 2-Hydroxy-5-nitrobenzonitrile and 2,4'-dibromoacetophenone.
-
Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) is added a suitable base (e.g., K₂CO₃ or DBU, 2.0-3.0 eq).
-
Addition of Reagents: 2,4'-dibromoacetophenone (1.0-1.2 eq) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether or ethanol) and then purified by recrystallization or column chromatography on silica gel to afford the desired this compound.
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Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and melting point analysis.
Potential Applications and Biological Activity
While specific biological data for this compound is limited, the benzofuran scaffold is a well-established pharmacophore with a broad range of activities.
Anti-Cancer Potential: Many benzofuran derivatives have demonstrated significant anti-cancer properties. The mechanism of action for related compounds often involves the induction of apoptosis in cancer cell lines. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the mTOR and VEGFR-2 pathways. The subject compound, with its unique substitution pattern, is a candidate for screening against various cancer cell lines to determine its cytotoxic and cytostatic effects.
Fluorescent Probe Development: The nitrobenzofuran moiety can act as a fluorophore.[1] The compound's fluorescent properties could be harnessed for the development of probes for biological imaging, allowing for the real-time visualization of cellular processes.
Visualizations
Generalized Experimental Workflow
Caption: Generalized workflow for the synthesis and characterization of the target compound.
Hypothetical Anti-Cancer Screening Cascade
Caption: A hypothetical screening cascade for evaluating the anti-cancer potential.
References
Spectroscopic Analysis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also provides standardized experimental protocols for acquiring such data.
While direct experimental spectra for this specific compound are not publicly available, this guide compiles predicted data based on the analysis of its structural features and comparison with closely related analogues. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These predictions are based on established principles of spectroscopy and data from analogous molecular structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-7 (benzofuran) |
| ~8.2 | dd | 1H | H-5 (benzofuran) |
| ~7.8 | d | 2H | H-2', H-6' (bromobenzoyl) |
| ~7.7 | d | 2H | H-3', H-5' (bromobenzoyl) |
| ~7.6 | d | 1H | H-4 (benzofuran) |
| ~6.0 | br s | 2H | -NH₂ |
Solvent: DMSO-d₆. The chemical shifts are approximate and may vary depending on the experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (benzoyl) |
| ~155 | C-7a (benzofuran) |
| ~145 | C-6 (benzofuran) |
| ~140 | C-3 (benzofuran) |
| ~138 | C-1' (bromobenzoyl) |
| ~132 | C-3', C-5' (bromobenzoyl) |
| ~130 | C-2', C-6' (bromobenzoyl) |
| ~128 | C-4' (bromobenzoyl) |
| ~125 | C-2 (benzofuran) |
| ~120 | C-5 (benzofuran) |
| ~115 | C-4 (benzofuran) |
| ~110 | C-3a (benzofuran) |
Solvent: DMSO-d₆. The chemical shifts are approximate and may vary depending on the experimental conditions.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium | N-H stretching (amine) |
| 1640 | Strong | C=O stretching (benzoyl ketone) |
| 1580, 1480 | Medium-Strong | Aromatic C=C stretching |
| 1520, 1340 | Strong | N-O stretching (nitro group) |
| 1250 | Medium | C-N stretching |
| 1100-1000 | Strong | C-O-C stretching (benzofuran) |
| 830 | Strong | C-H out-of-plane bending (para-substituted benzene) |
| 750 | Medium | C-Br stretching |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 360/362 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |
| 183/185 | [BrC₆H₄CO]⁺ | Fragment corresponding to the 4-bromobenzoyl cation. |
| 177 | [M - BrC₆H₄CO]⁺ | Fragment corresponding to the 3-amino-6-nitrobenzofuran radical cation. |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and broadband proton decoupling.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Methodologies
The following diagrams illustrate the workflow for spectroscopic analysis and the complementary nature of the different techniques.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Complementary nature of NMR, IR, and MS for structure elucidation.
Technical Guide: (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone (CAS: 351003-26-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and commercial availability of the benzofuran derivative (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone, identified by CAS number 351003-26-4. While detailed experimental studies on this specific molecule are not extensively available in public literature, this document extrapolates potential synthetic routes, biological activities, and mechanisms of action based on research into structurally similar benzofuran compounds. The information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or material science potential of this compound.
Chemical and Physical Properties
(3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone is a complex organic molecule featuring a benzofuran core, a structural motif known for its presence in various biologically active compounds.[1] The presence of amino, nitro, and bromobenzoyl functional groups suggests its utility as a versatile chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][3]
Table 1: Physicochemical Properties of CAS 351003-26-4
| Property | Value | Source(s) |
| CAS Number | 351003-26-4 | [2][4] |
| IUPAC Name | (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone | [2] |
| Synonyms | 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran | [2] |
| Molecular Formula | C₁₅H₉BrN₂O₄ | [2] |
| Molecular Weight | 361.15 g/mol | [2] |
| Appearance | Light red powder | [2] |
| Melting Point | 280-284 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Commercial Suppliers
This compound is available from several chemical suppliers, typically as a research chemical or building block for synthesis.
Table 2: Selected Suppliers of CAS 351003-26-4
| Supplier | Product Name | Purity |
| Chem-Impex | 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran | ≥ 99% (HPLC) |
| BLDpharm | (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone | Not specified |
| BOC Sciences | 3-AMINO-2-(4-BROMOBENZOYL)-6-NITROBENZO& | Not specified |
| abcr Gute Chemie | 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran | Not specified |
| Fisher Scientific | eMolecules 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran | Not specified |
Note: Availability and purity may vary. Please consult the respective supplier's website for current information.
Potential Applications and Biological Activity (Inferred)
While specific studies on CAS 351003-26-4 are limited, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities, most notably in anticancer research.[1] Derivatives of benzofuran have been investigated as inhibitors of various cancer-related signaling pathways.[1][5]
Potential applications for this compound and its derivatives include:
-
Anticancer Drug Development : The benzofuran core is a key feature in molecules designed to inhibit cancer cell proliferation.[1][3] Research on related compounds suggests they can act as inhibitors of tubulin polymerization, protein kinases, and key signaling pathways like mTOR and HIF-1.[6][7][8][9]
-
Fluorescent Probes : The compound's chemical structure suggests it may possess chromophoric properties, making it a candidate for the development of fluorescent probes for biological imaging.[3]
-
Materials Science : It is also being explored for its potential use in organic electronics and dye-sensitized solar cells due to its favorable electronic properties.[3]
Hypothetical Experimental Protocols
The following protocols are not based on published studies of CAS 351003-26-4 itself but are generalized methodologies extrapolated from the synthesis and evaluation of similar benzofuran derivatives found in the literature.
Proposed Synthesis Workflow
A plausible synthetic route to (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone could involve a multi-step process starting from simpler precursors, likely culminating in a key acylation or cyclization step to form the benzofuran ring. The diagram below illustrates a generalized workflow for synthesizing substituted benzofuran derivatives.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide on the Biological Activity of Novel 3-Aminobenzofuran Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of 3-aminobenzofuran derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic drugs.[1] This document consolidates recent findings on the synthesis, biological evaluation, and mechanisms of action of novel derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and antimicrobial therapies.
General Synthesis of 3-Aminobenzofuran Derivatives
The synthesis of 3-aminobenzofuran derivatives can be achieved through various chemical strategies. A prevalent and effective method involves a three-step reaction sequence starting from commercially available 2-hydroxybenzonitrile.[2][3] This pathway is valued for its efficiency and adaptability, allowing for the generation of a diverse library of derivatives for biological screening.
Synthetic Workflow
The general synthetic pathway is illustrated below, culminating in the target N-substituted 3-aminobenzofuran compounds.
Caption: General three-step synthesis of 3-aminobenzofuran derivatives.
Experimental Protocol: Representative Synthesis
The following protocol is a generalized procedure based on the synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride compounds (5a-p).[2][3]
-
Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile (3): To a solution of 2-hydroxybenzonitrile (1) in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added, and the mixture is stirred. 4-(Bromomethyl)pyridine (2) is then added, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product is isolated by extraction and purified.[2]
-
Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine (4): The intermediate (3) is dissolved in DMF, and potassium tert-butoxide (t-BuOK) is added. The mixture is heated to 80°C.[2] The reaction progress is monitored by TLC. Upon completion, the product is worked up and purified to yield the core 3-aminobenzofuran structure.
-
Synthesis of Target Derivatives (5a-p): The 3-aminobenzofuran core (4) is reacted with various substituted benzyl halides in a suitable solvent to yield the final N-substituted pyridinium chloride derivatives.[2] All final products are characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[2]
Neuroprotective Activity in Alzheimer's Disease
Alzheimer's Disease (AD) is a complex neurodegenerative disorder characterized by cholinergic neuron loss and the deposition of amyloid-β (Aβ) plaques.[2] Novel 3-aminobenzofuran derivatives have been designed as multifunctional agents targeting key pathological pathways in AD.[2][4]
Mechanism of Action
These derivatives are engineered to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain, and to prevent the aggregation of Aβ peptides, a critical event in plaque formation.[2][3]
Caption: Multi-target mechanism of 3-aminobenzofurans in Alzheimer's.
Quantitative Data: Cholinesterase Inhibition
A series of sixteen derivatives (5a-p) were evaluated for their ability to inhibit AChE and BuChE. Compound 5f , featuring a 2-fluorobenzyl moiety, demonstrated the most potent activity.[2][3]
| Compound | R Group | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
| 5a | Benzyl | 2.11 | 2.19 |
| 5b | 2-Methylbenzyl | 1.84 | 1.96 |
| 5c | 3-Methylbenzyl | 1.95 | 2.04 |
| 5d | 4-Methylbenzyl | 1.34 | 1.42 |
| 5e | 3-Methoxybenzyl | 81.06 | 78.94 |
| 5f | 2-Fluorobenzyl | 0.64 | 0.71 |
| 5h | 4-Fluorobenzyl | 0.98 | 1.05 |
| 5i | 2-Chlorobenzyl | 1.02 | 1.11 |
| 5l | 2-Bromobenzyl | 1.25 | 1.34 |
| Donepezil | (Reference) | 0.05 | 3.54 |
| Data sourced from Hasanvand, et al. (2022).[2] |
Quantitative Data: Inhibition of Aβ Aggregation
Selected potent compounds were also tested for their ability to inhibit self-induced and AChE-induced Aβ aggregation using a Thioflavin T (ThT) assay.[2]
| Compound (at 10 µM) | Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation (%) |
| 5a | 17.6 |
| 5f | 29.8 |
| 5h | 38.8 |
| 5i | 24.8 |
| 5l | 25.7 |
| Donepezil | 14.9 |
| Data sourced from Hasanvand, et al. (2022).[2] |
Experimental Protocols
-
Cholinesterase Inhibition Assay (Ellman's Method): The in vitro inhibitory activity against AChE and BuChE is determined spectrophotometrically using Ellman's method.[2] The assay mixture contains the enzyme, 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB), and the test compound in a phosphate buffer. The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow anion, monitored at 412 nm. IC₅₀ values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.[2]
-
Inhibition of Aβ Aggregation (ThT Assay): The anti-aggregation activity is evaluated using the Thioflavin T (ThT) fluorescence assay. Aβ₁₋₄₂ peptide is incubated with or without the test compounds at 37°C. At specified time points, an aliquot of the solution is mixed with ThT in a glycine-NaOH buffer. The fluorescence intensity, which is proportional to the amount of aggregated Aβ, is measured with excitation at 440 nm and emission at 485 nm.[2]
-
Neuroprotection (MTT Cell Viability Assay): The cytotoxicity and neuroprotective effects are assessed using the MTT assay on a neuronal cell line (e.g., PC12). Cells are incubated with varying concentrations of the test compounds for 24 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent like DMSO. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage relative to untreated control cells.[2][4]
Anticancer Activity
The benzofuran scaffold is a key component of many compounds with antiproliferative properties.[5] Research into 3-aminobenzofuran derivatives has revealed promising activity against a range of human cancer cell lines.
In Vitro Anticancer Screening Workflow
The initial evaluation of novel synthetic compounds for anticancer potential typically follows a standardized in vitro screening process.
Caption: Standard workflow for in vitro anticancer activity screening.
Quantitative Data: Antiproliferative Activity
A study on 3-amidobenzofuran derivatives demonstrated significant antiproliferative activity against several human cancer cell lines. Compound 28g emerged as a particularly active inhibitor.[5]
| Compound | HCT-116 (Colon) IC₅₀ (μM) | MDA-MB-231 (Breast) IC₅₀ (μM) | HT-29 (Colon) IC₅₀ (μM) |
| 28g | 5.20 | 3.01 | 9.13 |
| Data represents a selection from Al-Ostath, et al. (2023).[5] |
Other studies have identified benzofuran-based chalcone derivatives as potent inhibitors of VEGFR-2, a key target in angiogenesis, with IC₅₀ values against cancer cell lines in the low micromolar range.[6]
Experimental Protocol: MTT Antiproliferative Assay
Cancer cells (e.g., HCT-116, HeLa, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the 3-aminobenzofuran derivatives for a specified period (e.g., 48 or 72 hours). Following treatment, the MTT assay is performed as described in section 2.4. The IC₅₀ value is determined from the dose-response curve.[5]
Antimicrobial Activity
Derivatives of the benzofuran core have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.[7][8]
Quantitative Data: Antimicrobial Screening
A study involving azetidinone-functionalized benzofuran derivatives reported moderate activity against both bacteria and fungi. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for bacteria and 200 µg/mL for fungi for the active compounds.[8]
| Compound | Bacillus subtilis (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |
| 3b | 12 | 13 | 12 |
| 3c | 14 | 12 | 13 |
| 3d | 13 | 14 | 12 |
| Ampicillin | 20 | 20 | - |
| Griseofulvin | - | - | 17 |
| Data sourced from Harish Kumar, et al.[8] |
Experimental Protocol: Cup Plate Diffusion Method
Standardized microbial inoculums (B. subtilis, E. coli, C. albicans) are uniformly spread on the surface of sterile agar plates. Wells or "cups" are created in the agar, and a defined volume of the test compound solution (at a specific concentration) is added to each well. The plates are incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Anticancer Potential of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: A Technical Whitepaper for Drug Development Professionals
Disclaimer: This technical guide provides a representative overview of the potential in vitro anticancer activities of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. Due to the limited availability of specific experimental data for this exact compound in the public domain, this document synthesizes findings from structurally related benzofuran and aminothiazole derivatives to project a plausible mechanistic profile and guide future research.
Introduction
Benzofuran scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The unique structural features of this compound, which include an amino group, a nitro group, and a bromobenzoyl moiety, suggest its potential as a valuable intermediate in the synthesis of novel pharmaceutical agents.[1] This whitepaper will explore the hypothetical in vitro anticancer potential of this compound by examining the established activities of structurally similar molecules. The aim is to provide a technical framework for researchers and drug development professionals interested in evaluating this and related compounds as potential therapeutic candidates.
Projected Anticancer Activity and Cytotoxicity
Based on studies of analogous compounds, this compound is anticipated to exhibit selective cytotoxicity against various cancer cell lines. The presence of the nitro group, in particular, has been associated with the anticancer activity of other aromatic compounds, although it can also be a structural alert for mutagenicity.[2]
Data Presentation: Representative Cytotoxicity Data
The following table illustrates the typical format for presenting the half-maximal inhibitory concentration (IC50) values, which quantify a compound's potency in inhibiting cancer cell growth. The data presented here are hypothetical and based on values reported for similar compounds.[3]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |
| A549 | Lung Carcinoma | 22.8 ± 3.5 |
| HCT-116 | Colon Carcinoma | 18.2 ± 1.9 |
| HT-29 | Colon Carcinoma | 25.1 ± 4.2 |
| CCD-18Co | Normal Colon Fibroblasts | > 100 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
To rigorously assess the in vitro anticancer potential of this compound, a series of standardized experimental protocols should be employed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) and a non-tumoral control cell line (e.g., CCD-18Co) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Potential Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows that could be relevant to the anticancer activity of this compound.
Proposed Apoptotic Pathway
Many anticancer agents, including benzofuran derivatives, induce apoptosis in cancer cells.[4][5] The diagram below depicts a simplified model of apoptosis induction.
Caption: Proposed pathway of apoptosis induction.
Experimental Workflow for In Vitro Anticancer Evaluation
The following flowchart outlines a typical workflow for the initial in vitro evaluation of a potential anticancer compound.
Caption: Standard workflow for in vitro anticancer screening.
Conclusion
While specific experimental data for this compound is not yet widely available, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer agent. The methodologies and potential mechanisms of action outlined in this whitepaper offer a foundational guide for researchers to undertake a comprehensive evaluation of its in vitro anticancer efficacy. Further studies, including those on cell migration, cell cycle arrest, and specific molecular targets, are warranted to fully elucidate the therapeutic potential of this and similar benzofuran derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescent Properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the fluorescent properties of the novel benzofuran derivative, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. While specific experimental data for this exact compound is not extensively available in public literature, this document compiles information from analogous structures and established principles of fluorescence chemistry to offer a detailed profile for research and development purposes. The guide covers its chemical structure, proposed synthetic pathway, expected photophysical characteristics, and potential applications, particularly in the realm of biological imaging and as a versatile intermediate in medicinal chemistry. All quantitative data presented is based on structurally related compounds and should be considered illustrative.
Introduction
This compound is a multifaceted organic compound that has garnered interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring an aminobenzofuran core appended with a bromobenzoyl and a nitro group, suggests its potential as a valuable scaffold in the synthesis of bioactive molecules and as a functional fluorescent probe.[1][2] The inherent fluorescence of many benzofuran derivatives makes this compound a compelling candidate for the development of novel imaging agents to visualize cellular processes in real-time, a critical aspect of drug discovery and development.[1][2] This guide aims to provide a foundational understanding of its properties to facilitate further research and application.
Chemical Structure and Properties
The chemical structure of this compound combines several key functional groups that influence its chemical and photophysical properties. The benzofuran scaffold is a known fluorophore, and the amino group at the 3-position typically acts as an electron-donating group, which can enhance fluorescence quantum yield. Conversely, the nitro group at the 6-position is a strong electron-withdrawing group, which can modulate the emission wavelength and, in some cases, lead to fluorescence quenching. The 4-bromobenzoyl group at the 2-position further influences the electronic distribution within the molecule.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value (this compound) | Value (Analogous 3-Amino-2-benzoyl-6-nitrobenzofuran) | Source |
| CAS Number | 351003-26-4 | 351003-27-5 | [1][3] |
| Molecular Formula | C₁₅H₉BrN₂O₄ | C₁₅H₁₀N₂O₄ | [1][3] |
| Molecular Weight | 361.15 g/mol | 282.25 g/mol | [1][3] |
Proposed Synthesis Pathway
A proposed two-step synthesis is outlined below:
-
Step 1: Cyclization to form the 3-Aminobenzofuran Core. The synthesis would likely begin with the reaction of 2-hydroxy-4-nitrobenzonitrile with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base such as potassium carbonate in a suitable solvent like acetone. This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to form the 3-aminobenzofuran ring.
-
Step 2: Work-up and Purification. The reaction mixture would then be worked up by pouring it into water to precipitate the crude product. The solid product would be collected by filtration, washed, and then purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.
A generalized workflow for this proposed synthesis is depicted in the following diagram.
Caption: Proposed workflow for the synthesis of the target compound.
Photophysical Properties (Illustrative)
Quantitative photophysical data for this compound is not currently available in the literature. However, based on the analysis of structurally similar nitro- and amino-substituted benzofurans and other fluorescent dyes, we can predict its likely fluorescent properties. The presence of both an electron-donating amino group and an electron-withdrawing nitro group suggests that the molecule will exhibit intramolecular charge transfer (ICT) upon excitation, which is often associated with a large Stokes shift and sensitivity to solvent polarity. The nitro group is also known to be a potential fluorescence quencher, which may result in a lower quantum yield.[4][5]
Table 2: Predicted Photophysical Properties
| Parameter | Predicted Value Range | Rationale |
| Excitation Wavelength (λex) | 380 - 450 nm | Based on the extended π-conjugation of the benzofuran system with benzoyl and nitro substituents. |
| Emission Wavelength (λem) | 480 - 550 nm | A significant Stokes shift is expected due to the ICT character. |
| Stokes Shift | 80 - 120 nm | Typical for fluorophores with strong donor-acceptor character. |
| Quantum Yield (ΦF) | 0.01 - 0.20 | The presence of the nitro group is likely to cause some degree of fluorescence quenching. |
| Solvatochromism | High | The ICT nature of the excited state would lead to significant shifts in emission wavelength with changes in solvent polarity. |
Disclaimer: The values in this table are estimations based on the properties of analogous compounds and have not been experimentally verified for this compound.
Experimental Protocols
General Fluorescence Spectroscopy Protocol
The following is a general protocol for characterizing the fluorescent properties of a novel compound like this compound.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.
-
Prepare a series of dilutions in the desired solvent for analysis (e.g., phosphate-buffered saline for biological applications or a range of solvents with varying polarity for solvatochromism studies). The final concentration for fluorescence measurements is typically in the low micromolar range to avoid inner filter effects.
-
-
Instrumentation:
-
Use a calibrated spectrofluorometer.
-
-
Measurement of Excitation and Emission Spectra:
-
To determine the emission spectrum, excite the sample at a wavelength in the predicted absorption range (e.g., 400 nm) and scan the emission wavelengths.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should be corrected for the lamp intensity profile.
-
-
Determination of Quantum Yield:
-
The relative quantum yield can be determined using a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission ranges (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at the same concentration.
-
The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Caption: General workflow for fluorescence spectroscopy experiments.
Potential Applications in Cellular Imaging
Given its predicted fluorescent properties, this compound could potentially be used as a fluorescent probe in cellular imaging. Its utility would depend on factors such as cell permeability, cytotoxicity, and specificity of localization. The solvatochromic nature of such compounds can be exploited to probe the polarity of different cellular microenvironments.
The following diagram illustrates a hypothetical signaling pathway where the compound could be used to visualize a cellular process. In this example, the compound is depicted as a sensor for changes in mitochondrial membrane potential, a key indicator of cell health.
Caption: Visualization of a potential cellular imaging application.
Conclusion
This compound is a promising compound with the potential for significant contributions to both medicinal chemistry and materials science. While detailed experimental characterization of its fluorescent properties is yet to be published, this guide provides a solid foundation for researchers interested in exploring its capabilities. The proposed synthesis and experimental protocols, along with the illustrative photophysical data, offer a starting point for further investigation into this and related benzofuran derivatives. Future work should focus on the experimental validation of its fluorescent properties and the exploration of its utility as a fluorescent probe in biological systems.
References
The Structure-Activity Relationship of 6-Nitrobenzofuran Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. The introduction of a nitro group at the 6-position of the benzofuran ring system creates a unique pharmacophore with a diverse range of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-nitrobenzofuran derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and antiparasitic properties. This document aims to serve as a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.
Biological Activities and Structure-Activity Relationships
The biological profile of 6-nitrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The electron-withdrawing nature of the nitro group at the 6-position often plays a crucial role in the molecule's interaction with biological targets.
Anticancer and Antioxidant Activity
Recent studies have highlighted the potential of 6-nitrobenzofuran derivatives as both cytotoxic agents against cancer cell lines and as potent antioxidants. A series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives have demonstrated significant activities in these areas.
Key SAR Observations:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the Schiff base moiety dramatically influence both cytotoxic and antioxidant activities.
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) on the phenyl ring can modulate the biological activity, suggesting that electronic properties are key determinants of efficacy.
Table 1: Cytotoxic and Antioxidant Activity of 6-Nitrobenzofuran-2-carbohydrazide Derivatives [1]
| Compound ID | Substituent (R) on Phenyl Ring | Cytotoxic Activity (IC₅₀ in µM) | Antioxidant Activity (IC₅₀ in µM) |
| 1 | 4-OH | 3.30 ± 0.90 | - |
| 2 | 2,4-di-OH | 2.70 ± 0.25 | - |
| 3 | 3,4-di-OH | 2.70 ± 0.25 | - |
| 10 | 4-N(CH₃)₂ | 2.70 ± 1.10 | 17.50 ± 0.85 |
| 11 | 2-OH-5-Br | 1.00 ± 1.20 | 24.20 ± 0.55 |
| 12 | 4-F | - | 21.10 ± 1.58 |
| 13 | 4-Cl | - | 14.60 ± 0.32 |
| 15 | 4-NO₂ | - | 9.26 ± 0.15 |
| 17 | 3-OCH₃-4-OH | 3.75 ± 0.90 | - |
| 21 | 2-Cl | 7.50 ± 0.60 | - |
| 28 | 3-NO₂ | 7.50 ± 0.66 | - |
| Doxorubicin | Standard | 0.94 ± 0.20 | - |
| n-propyl gallate | Standard | - | 30.30 ± 0.40 |
Note: IC₅₀ values represent the mean ± standard deviation of three independent experiments. A lower IC₅₀ value indicates higher activity.
Antimicrobial Activity
While extensive SAR studies specifically on 6-nitrobenzofuran derivatives are still emerging, the broader class of benzofurans and nitro-containing heterocycles have well-documented antimicrobial properties. The nitro group is a known pharmacophore in several antimicrobial drugs, where it is often reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species.
Key SAR Postulates for 6-Nitrobenzofurans:
-
Position of the Nitro Group: The 6-nitro substitution is anticipated to be a key determinant of activity.
-
Substituents at the 2- and 3-positions: The nature of the substituent at the 2- and 3-positions can influence the compound's lipophilicity, steric profile, and interaction with bacterial targets. Aryl substitutions at the 2-position have shown promise in other benzofuran series.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Benzofuran and Nitrofuran Derivatives
| Compound Class | Derivative | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Reference |
| 6-Methyl-benzofuran | (E)-6-(Benzyloxy)-2-(4-nitrobenzylidene)-7-methylbenzofuran-3(2H)-one | 12.5 | 25 | 25 | |
| 5-Nitrobenzofuran | Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c, 4-OCH₃) | - | - | 3.12 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antiparasitic Activity
Nitroaromatic compounds are a cornerstone in the treatment of several parasitic diseases, including Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and human African trypanosomiasis (Trypanosoma brucei). The mechanism often involves the enzymatic reduction of the nitro group by parasitic nitroreductases, leading to the formation of toxic metabolites that induce oxidative stress and damage parasite macromolecules.
Key SAR Insights from Related Nitro-heterocycles:
-
Nitroimidazole-Benzofuranones: (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives have shown potent antileishmanial activity, with substitutions on the benzofuranone ring significantly impacting efficacy. For instance, a 7-methoxy group on the benzofuranone ring of a 5-nitroimidazole derivative resulted in an IC₅₀ of 0.016 µM against L. donovani amastigotes.
-
General Trends: The antiparasitic activity of nitro-containing compounds is often linked to their reduction potential, which can be modulated by other substituents on the aromatic rings.
Table 3: Antiparasitic Activity of Representative Nitro-containing Heterocyclic Compounds
| Compound Class | Derivative | Parasite | Activity (IC₅₀ in µM) | Reference |
| Nitroimidazole-Benzofuranone | (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | Leishmania donovani (amastigote) | 0.016 | |
| Nitroimidazole-Benzofuranone | (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Leishmania major (promastigote) | 1.29 ± 1.10 | |
| 6-Nitro-benzothiazole derivative | 2-({2-[(2-hydroxyethyl) amino]-benzothiazol-6-yl} amino) benzoic acid | Leishmania infantum (amastigote) | Promising activity |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 6-nitrobenzofuran derivatives and the key biological assays cited in this guide.
Chemical Synthesis
2.1.1. General Synthesis of 6-Nitrobenzofuran-2-carbohydrazide Derivatives
A common synthetic route to 6-nitrobenzofuran-2-carbohydrazide derivatives involves a multi-step process starting from a substituted salicylaldehyde.
-
Step 1: Synthesis of Ethyl 6-nitrobenzofuran-2-carboxylate: A mixture of 5-nitrosalicylaldehyde, diethyl bromomalonate, and anhydrous potassium carbonate in a suitable solvent like acetone or DMF is refluxed for several hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The crude product is purified by recrystallization.
-
Step 2: Synthesis of 6-Nitrobenzofuran-2-carbohydrazide: The synthesized ethyl 6-nitrobenzofuran-2-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration and recrystallized.
-
Step 3: Synthesis of Schiff Base Derivatives: 6-Nitrobenzofuran-2-carbohydrazide is dissolved in ethanol, and a few drops of glacial acetic acid are added. The appropriate substituted aromatic aldehyde is then added, and the mixture is refluxed. The resulting Schiff base precipitates upon cooling and is purified by recrystallization.
2.1.2. Synthesis of 2-Aryl-6-nitrobenzofurans
A plausible method for the synthesis of 2-aryl-6-nitrobenzofurans involves an intramolecular Wittig reaction.
-
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzyl Alcohol: 2-Hydroxy-5-nitrobenzaldehyde is reduced using a reducing agent like sodium borohydride in ethanol.
-
Step 2: Synthesis of (2-Hydroxy-5-nitrobenzyl)triphenylphosphonium Bromide: The synthesized alcohol is reacted with triphenylphosphine hydrobromide in a suitable solvent like acetonitrile under reflux.
-
Step 3: Intramolecular Wittig Reaction: The phosphonium salt is reacted with a substituted benzoyl chloride in the presence of a base such as triethylamine in a high-boiling solvent like toluene under reflux to yield the desired 2-aryl-6-nitrobenzofuran.
Biological Assays
2.2.1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 6-nitrobenzofuran derivatives (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
2.2.2. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship studies of 6-nitrobenzofuran derivatives.
References
A Technical Guide to the Solubility and Stability of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Its benzofuran core, substituted with amino, nitro, and bromobenzoyl groups, suggests a molecular structure that may present challenges and opportunities in formulation and development. A thorough understanding of its solubility and stability in various solvents is paramount for its advancement as a potential therapeutic agent or functional material. This technical guide outlines the standard experimental protocols for characterizing the solubility and stability of this compound and provides a framework for the presentation of such data.
Physicochemical Properties and Data Presentation
The solubility and stability of a compound are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. The following table provides a template for summarizing the quantitative data that would be generated from the experimental protocols described in this guide.
Table 1: Hypothetical Solubility and Stability Data for this compound
| Solvent System | Solubility (µg/mL) | Solubility (µM) | Stability (t½ in hours at 25°C) |
| Deionized Water | < 1 | < 2.8 | > 72 |
| Phosphate Buffered Saline (pH 7.4) | 1.5 | 4.2 | > 72 |
| 0.1 N HCl (pH 1.2) | 5.2 | 14.4 | 48 |
| 0.1 N NaOH (pH 13) | 2.8 | 7.8 | 12 |
| Ethanol | 150 | 415.3 | > 72 |
| Dimethyl Sulfoxide (DMSO) | > 10,000 | > 27,690 | > 72 |
| Polyethylene Glycol 400 (PEG 400) | 5,000 | 13,845 | > 72 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how experimental results would be reported. Actual values must be determined experimentally.
Experimental Protocols
A rigorous and standardized approach is essential for determining the solubility and stability of this compound. The following are detailed methodologies for key experiments.
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[1][2][3][4][5]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different solvent system (e.g., water, buffers of varying pH, organic solvents).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The solubility is reported in µg/mL and/or µM. The experiment should be performed in triplicate for each solvent system.
Kinetic Solubility Determination for High-Throughput Screening
Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[1][6][7][8][9] This method can be automated for high-throughput screening.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock solution is added in small aliquots to a multi-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by a decrease in the concentration of the dissolved compound in the supernatant after centrifugation, as measured by UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Stability Assessment Using a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.[10][11][12][13][14] Forced degradation studies are performed to develop and validate such a method.[15][16][17][18][19]
Methodology:
-
Method Development: A reverse-phase HPLC method with UV detection is developed to separate this compound from its potential degradation products.
-
Forced Degradation Studies: The compound is subjected to stress conditions to intentionally induce degradation. This includes:
-
Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 N NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., 80°C).
-
Photostability: Exposing the compound to UV and visible light as per ICH Q1B guidelines.
-
-
Method Validation: The HPLC method is validated to ensure it is "stability-indicating" by demonstrating that the degradation products do not co-elute with the parent compound.
-
Stability Study: The compound is dissolved in various solvents and stored under defined temperature and light conditions. Aliquots are taken at specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and analyzed by the validated HPLC method.
-
Data Analysis: The concentration of the parent compound is plotted against time to determine the degradation kinetics and calculate the half-life (t½) in each condition.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols.
References
- 1. enamine.net [enamine.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. who.int [who.int]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Methodological & Application
Application Note: Synthesis and Utility of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
Introduction
3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its molecular architecture, featuring a benzofuran core substituted with amino, nitro, and bromobenzoyl groups, makes it a versatile building block for the synthesis of more complex molecules. The presence of these distinct functional groups allows for a wide range of chemical modifications, enabling the development of novel compounds with tailored properties.
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the design and development of anti-cancer agents, where its structure can effectively interact with biological targets. Furthermore, its electronic properties make it a candidate for applications in materials science, including the development of fluorescent probes for biological imaging and advanced materials for organic electronics. The nitro group can enhance the compound's reactivity, facilitating the creation of derivatives with potentially improved biological activity.
This document provides a proposed protocol for the synthesis of this compound and summarizes its key chemical and physical properties.
Data Presentation
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (3-Amino-6-nitrobenzofuran-2-yl)(4-bromophenyl)methanone | |
| CAS Number | 351003-26-4 | |
| Molecular Formula | C₁₅H₉BrN₂O₄ | |
| Molecular Weight | 361.15 g/mol | |
| Appearance | Light red powder | |
| Melting Point | 280-284 °C | |
| Purity | ≥ 99% (HPLC) | |
| Storage Conditions | Store at 0-8 °C |
Experimental Protocols
Proposed Synthesis of this compound
Disclaimer: The following is a hypothetical protocol based on established principles of benzofuran synthesis, specifically the reaction of a substituted phenol with an α-haloketone followed by an intramolecular Thorpe-Ziegler type cyclization. This procedure has not been experimentally validated from the cited literature and should be adapted and optimized under appropriate laboratory conditions.
Reaction Scheme:
The proposed two-step, one-pot synthesis involves the O-alkylation of 2-hydroxy-4-nitrobenzonitrile with p-bromophenacyl bromide, followed by a base-catalyzed intramolecular cyclization to yield the target compound.
Step 1: 2-hydroxy-4-nitrobenzonitrile + p-bromophenacyl bromide → 2-(2-(4-bromobenzoyl)methoxy)-4-nitrobenzonitrile (Intermediate) Step 2: Intermediate → this compound
Materials and Reagents:
-
2-Hydroxy-4-nitrobenzonitrile
-
p-Bromophenacyl bromide (2-bromo-1-(4-bromophenyl)ethanone)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,8-Diazabicycloundec-7-ene (DBU) or Sodium Ethoxide (NaOEt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-hydroxy-4-nitrobenzonitrile (1.0 eq), p-bromophenacyl bromide (1.05 eq), and anhydrous potassium carbonate (1.5 eq).
-
O-Alkylation: Add anhydrous DMF to the flask to dissolve the reactants. Stir the mixture at room temperature (approx. 25 °C) for 12-16 hours. The reaction progress can be monitored by TLC by observing the consumption of the starting phenol.
-
Intramolecular Cyclization: Once the initial O-alkylation is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add a strong, non-nucleophilic base such as DBU (1.2 eq) or a solution of sodium ethoxide (1.2 eq) to catalyze the Thorpe-Ziegler cyclization of the nitrile group.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold ethyl acetate or ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the proposed synthesis pathway and a potential workflow for the application of the synthesized compound in drug discovery.
Caption: Proposed one-pot synthesis pathway for the target compound.
Caption: Application of the title compound in a drug discovery workflow.
Application Notes and Protocols: 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran as a Potential Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a synthetic heterocyclic compound belonging to the benzofuran class of molecules. While its primary documented use is as an intermediate in pharmaceutical synthesis, particularly in the development of anti-cancer agents, its chemical structure suggests potential as a fluorescent probe for bioimaging.[1] This document provides an overview of the potential applications, key photophysical characteristics to be determined, and generalized protocols for evaluating and utilizing novel fluorescent probes like this compound in a research setting.
Note: Specific experimental data on the photophysical properties, cytotoxicity, and detailed bioimaging protocols for this compound are not extensively available in the public domain. The following sections provide a framework based on the general properties of benzofuran derivatives and standard methodologies for fluorescent probe characterization and application.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties.[2] Many benzofuran-based molecules exhibit intrinsic fluorescence, making them attractive candidates for the development of novel fluorescent probes for cellular and molecular imaging.[2] The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group, suggests the potential for intramolecular charge transfer (ICT) characteristics, which can lead to environment-sensitive fluorescence.
Potential Applications in Bioimaging:
-
Subcellular Localization Studies: Depending on its physicochemical properties, the probe may accumulate in specific organelles, allowing for their visualization.
-
Monitoring Cellular Processes: Modifications of the core structure could potentially lead to probes sensitive to changes in the cellular microenvironment, such as pH, viscosity, or the presence of specific ions or reactive oxygen species.
-
High-Throughput Screening: As a fluorescent molecule, it could be adapted for use in high-content screening assays in drug discovery.
Physicochemical and Photophysical Properties (Hypothetical)
The successful application of a fluorescent probe hinges on its photophysical characteristics. For this compound, these properties would need to be experimentally determined. The following table outlines the key parameters and their significance.
| Property | Symbol | Significance in Bioimaging |
| Molar Absorptivity | ε (M⁻¹cm⁻¹) | A measure of how strongly the molecule absorbs light at a specific wavelength. Higher values are desirable for brighter signals. |
| Absorption Maximum | λ_abs (nm) | The wavelength at which the probe maximally absorbs light. This determines the optimal excitation wavelength. |
| Emission Maximum | λ_em (nm) | The wavelength at which the probe maximally emits fluorescence. This determines the optimal detection wavelength. |
| Stokes Shift | Δλ (nm) | The difference between the absorption and emission maxima (λ_em - λ_abs). A larger Stokes shift is advantageous as it minimizes self-quenching and simplifies the separation of excitation and emission signals. |
| Quantum Yield | Φ | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter fluorescent signal. |
| Fluorescence Lifetime | τ (ns) | The average time the molecule spends in the excited state before returning to the ground state. This parameter can be used in advanced fluorescence microscopy techniques. |
| Photostability | - | The resistance of the probe to photobleaching (fading) upon exposure to excitation light. High photostability is crucial for long-term imaging experiments. |
| Solvatochromism | - | The change in the probe's spectral properties (absorption and emission) in response to the polarity of the surrounding solvent. This can be exploited to probe different cellular microenvironments. The presence of a nitro group can sometimes lead to significant solvatochromic shifts.[3] |
Experimental Protocols
The following are generalized protocols for the characterization and application of a novel fluorescent probe like this compound. Optimization of probe concentration, incubation time, and imaging parameters is essential for each cell type and experimental setup.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in a buffered saline solution (e.g., PBS) or cell culture medium to the desired final working concentration.
-
The optimal working concentration typically ranges from 100 nM to 10 µM and should be determined experimentally.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the potential toxicity of the probe to ensure that it does not adversely affect cell health and function.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Probe Incubation: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for a duration relevant to the planned imaging experiments (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the concentration range at which the probe is non-toxic.
Protocol 3: Live-Cell Staining and Fluorescence Microscopy
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed working solution of the fluorescent probe to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time (typically 15-60 minutes) should be determined to achieve sufficient signal with minimal background.
-
Washing (Optional): For probes that exhibit high background fluorescence, it may be necessary to wash the cells to remove excess unbound probe. Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS.
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the determined excitation and emission wavelengths of the probe.
-
Visualizations
The following diagrams illustrate generalized workflows for characterizing and applying a new fluorescent probe.
Caption: A generalized workflow for the characterization and application of a novel fluorescent probe.
Caption: A stepwise protocol for staining live cells with a fluorescent probe.
Concluding Remarks
This compound presents a chemical scaffold with the potential for development into a useful fluorescent probe for bioimaging. Its utility is suggested by the known fluorescent properties of other benzofuran derivatives. However, to establish its efficacy and specific applications, rigorous experimental validation is required to characterize its photophysical properties, evaluate its cytotoxicity, and optimize its use in live-cell imaging. The protocols and frameworks provided here offer a starting point for researchers interested in exploring the potential of this and other novel small-molecule fluorescent probes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in Organic Electronics
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific research articles detailing the application of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in organic electronics. While this compound is available from chemical suppliers who suggest its potential due to its chromophoric and electronic properties, there is a lack of published quantitative data and established experimental protocols for its use in devices like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs).[1]
The following application notes and protocols are therefore presented as a generalized guide for the evaluation of a novel benzofuran derivative in organic electronics, based on common practices for similar compounds. These should be considered as a starting point for experimental design and not as established procedures for this specific molecule.
Hypothetical Photophysical and Electrochemical Properties
For a novel organic semiconductor to be considered for electronic applications, its fundamental photophysical and electrochemical properties must be characterized. The following table outlines key parameters and provides hypothetical, yet realistic, data ranges for a benzofuran derivative intended for use in organic electronics.
| Property | Symbol | Method of Determination | Hypothetical Value | Significance in Organic Electronics |
| Maximum Absorption Wavelength | λabs | UV-Visible Spectroscopy | 450 nm | Indicates the wavelength of light the material absorbs, crucial for light-harvesting applications (e.g., solar cells). |
| Maximum Emission Wavelength | λem | Fluorescence Spectroscopy | 520 nm | Determines the color of light emitted, essential for OLED applications. |
| Photoluminescence Quantum Yield | ΦPL | Integrating Sphere | 35% | Measures the efficiency of the emission process, a key performance metric for OLED emitters. |
| Highest Occupied Molecular Orbital | HOMO | Cyclic Voltammetry (CV) | -5.6 eV | Relates to the ionization potential and influences charge injection/extraction from the anode. |
| Lowest Unoccupied Molecular Orbital | LUMO | CV and Optical Bandgap | -3.1 eV | Relates to the electron affinity and influences charge injection/extraction from the cathode. |
| Electrochemical Bandgap | Egelec | From HOMO/LUMO | 2.5 eV | An indicator of the energy required to create an exciton. |
| Optical Bandgap | Egopt | From Absorption Edge | 2.75 eV | Correlates with the onset of light absorption. |
Generalized Experimental Protocols
Synthesis and Purification
The synthesis of this compound would likely involve a multi-step reaction sequence. A plausible synthetic route could start from a substituted phenol and involve steps like nitration, acylation, and cyclization. Purification is critical for high-performance organic electronic devices. Common purification techniques include:
-
Column Chromatography: To remove residual reactants and byproducts.
-
Recrystallization: To obtain high-purity crystalline material.
-
Sublimation: A final purification step to remove non-volatile impurities and achieve semiconductor-grade purity.
Characterization of Photophysical and Electrochemical Properties
Protocol for UV-Visible Absorption and Photoluminescence Spectroscopy:
-
Prepare a dilute solution of the benzofuran derivative in a suitable solvent (e.g., dichloromethane or chloroform) with a concentration of approximately 10-5 M.
-
For solid-state measurements, prepare a thin film by spin-coating the solution onto a quartz substrate.
-
Record the absorption spectrum using a UV-Vis spectrophotometer. The absorption edge can be used to calculate the optical bandgap.
-
Record the emission spectrum using a fluorescence spectrophotometer, exciting at the wavelength of maximum absorption (λabs).
-
Determine the photoluminescence quantum yield (ΦPL) using an integrating sphere setup, comparing the emission intensity to a known standard.
Protocol for Cyclic Voltammetry (CV):
-
Prepare a solution of the benzofuran derivative (approx. 1 mM) in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Scan the potential to measure the oxidation and reduction potentials of the compound.
-
Calculate the HOMO and LUMO energy levels from the onset of the first oxidation and reduction peaks, respectively, relative to the Fc/Fc+ standard.
Generalized Device Fabrication Protocols
Fabrication of a Simple Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a simple bilayer OLED to evaluate the emissive properties of the benzofuran derivative.
-
Substrate Cleaning: Sequentially clean an indium tin oxide (ITO)-coated glass substrate by ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function of the ITO.
-
Hole Injection/Transport Layer Deposition: Deposit a hole injection layer (e.g., PEDOT:PSS) by spin-coating, followed by annealing. Subsequently, deposit a hole transport layer (e.g., TPD) by thermal evaporation in a high-vacuum chamber.
-
Emissive Layer Deposition: Deposit a thin film of the this compound derivative as the emissive layer via thermal evaporation. The thickness should be optimized (typically 30-60 nm).
-
Electron Transport Layer Deposition: Deposit an electron transport layer (e.g., Alq3) by thermal evaporation.
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., LiF/Al or Ca/Al) by thermal evaporation through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to prevent degradation from moisture and oxygen.
Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol outlines the steps to use the benzofuran derivative as a photosensitizer in a DSSC.
-
Photoanode Preparation: Prepare a TiO2 paste and deposit it on a fluorine-doped tin oxide (FTO)-coated glass substrate using the doctor-blade technique. Sinter the film at high temperatures (e.g., 450-500 °C) to create a mesoporous structure.
-
Dye Sensitization: Immerse the cooled TiO2 photoanode in a solution of the this compound derivative in a suitable solvent (e.g., ethanol) for several hours to allow for dye adsorption onto the TiO2 surface.
-
Counter Electrode Preparation: Deposit a thin layer of a catalyst, typically platinum, on another FTO-coated glass substrate.
-
Cell Assembly: Assemble the dye-sensitized photoanode and the platinum-coated counter electrode with a thermoplastic sealant (e.g., Surlyn) in between, leaving small holes for electrolyte injection.
-
Electrolyte Injection: Introduce a liquid electrolyte (typically containing an I-/I3- redox couple) into the cell through the pre-drilled holes. Seal the holes afterward.
-
Characterization: Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm2) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Visualizations
Caption: Generalized workflow for evaluating a novel organic material in electronic devices.
References
Synthetic Routes for the Derivatization of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran, a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of three distinct functional groups—an amino group, a bromo-substituent on the benzoyl ring, and a nitro group—offers multiple avenues for derivatization, enabling the exploration of a broad chemical space.
Overview of Synthetic Strategies
The derivatization of the parent molecule can be systematically approached by targeting each functional group individually. The primary synthetic transformations covered in these protocols include:
-
N-Acylation and N-Sulfonylation: Modification of the 3-amino group to introduce amide and sulfonamide functionalities.
-
Suzuki-Miyaura Cross-Coupling: Functionalization of the C-Br bond on the 4-bromobenzoyl moiety to create biaryl structures.
-
Reduction of the Nitro Group: Conversion of the 6-nitro group to an amino group, which can be further derivatized.
These reactions allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic properties in materials science applications.
Derivatization of the 3-Amino Group
The nucleophilic 3-amino group is readily acylated or sulfonylated to yield the corresponding amides and sulfonamides. These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.
Protocol for N-Acylation
This protocol describes the general procedure for the N-acylation of this compound using an acid chloride in the presence of a base.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (10 mL/mmol) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add the desired acyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.
Table 1: N-Acylation of this compound
| Entry | Acyl Chloride | Product | Expected Yield (%) |
| 1 | Acetyl chloride | N-(2-(4-bromobenzoyl)-6-nitrobenzofuran-3-yl)acetamide | 85-95 |
| 2 | Benzoyl chloride | N-(2-(4-bromobenzoyl)-6-nitrobenzofuran-3-yl)benzamide | 80-90 |
| 3 | Cyclopropanecarbonyl chloride | N-(2-(4-bromobenzoyl)-6-nitrobenzofuran-3-yl)cyclopropanecarboxamide | 75-85 |
| 4 | 4-Methoxybenzoyl chloride | N-(2-(4-bromobenzoyl)-6-nitrobenzofuran-3-yl)-4-methoxybenzamide | 80-90 |
Protocol for N-Sulfonylation
This protocol outlines the synthesis of sulfonamide derivatives from this compound and a sulfonyl chloride.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in pyridine (10 mL/mmol) and cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the pure N-sulfonylated product.
Table 2: N-Sulfonylation of this compound
| Entry | Sulfonyl Chloride | Product | Expected Yield (%) |
| 1 | Benzenesulfonyl chloride | N-(2-(4-bromobenzoyl)-6-nitrobenzofuran-3-yl)benzenesulfonamide | 70-85 |
| 2 | p-Toluenesulfonyl chloride | N-(2-(4-bromobenzoyl)-6-nitrobenzofuran-3-yl)-4-methylbenzenesulfonamide | 75-90 |
| 3 | Methanesulfonyl chloride | N-(2-(4-bromobenzoyl)-6-nitrobenzofuran-3-yl)methanesulfonamide | 65-80 |
| 4 | 4-Nitrobenzenesulfonyl chloride | N-(2-(4-bromobenzoyl)-6-nitrobenzofuran-3-yl)-4-nitrobenzenesulfonamide | 70-85 |
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromo-substituent on the benzoyl ring provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives.
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a base, for instance, aqueous 2 M Na₂CO₃ (3.0 eq.).
-
Add a suitable solvent, such as a 3:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired biaryl derivative.
Table 3: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-6-nitro-2-(biphenyl-4-carbonyl)benzofuran | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Amino-2-((4'-methoxy-[1,1'-biphenyl])-4-carbonyl)-6-nitrobenzofuran | 75-90 |
| 3 | 3-Thienylboronic acid | 3-Amino-6-nitro-2-(4-(thiophen-3-yl)benzoyl)benzofuran | 60-75 |
| 4 | 4-Pyridinylboronic acid | 3-Amino-6-nitro-2-(4-(pyridin-4-yl)benzoyl)benzofuran | 50-65 |
Derivatization via Reduction of the Nitro Group
The 6-nitro group can be selectively reduced to an amino group, which can then undergo further functionalization, such as acylation, sulfonylation, or diazotization followed by various transformations.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in ethanol or ethyl acetate, add a catalyst such as 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,6-diamino-2-(4-bromobenzoyl)benzofuran, which can often be used in the next step without further purification.
Table 4: Reduction of the Nitro Group
| Entry | Starting Material | Product | Expected Yield (%) |
| 1 | This compound | 3,6-Diamino-2-(4-bromobenzoyl)benzofuran | 90-98 |
Visualized Synthetic Pathways and Workflows
Caption: Overview of synthetic routes from the starting material.
Caption: A generalized experimental workflow for synthesis.
Caption: Logical flow from synthesis to drug candidate selection.
Application Notes and Protocols for Assessing the Cytotoxicity of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a synthetic compound belonging to the benzofuran class of heterocyclic compounds.[1][2][3] Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer properties.[4][5][6][7] The structural features of this compound, such as the amino, nitro, and bromobenzoyl groups, suggest its potential as a bioactive molecule.[1][8] Preliminary studies on similar benzofuran structures have indicated that they can induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis.[5][9]
These application notes provide a comprehensive set of protocols to systematically evaluate the cytotoxic effects of this compound on cancer cell lines. The described assays will enable researchers to determine the compound's potency (IC50), its mechanism of cell death (necrosis vs. apoptosis), and to investigate the involvement of key apoptotic signaling pathways.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of the test compound is depicted below. It begins with cell culture and treatment, followed by a primary cytotoxicity screening using an MTT assay. Subsequent assays, such as LDH and caspase activity assays, are then employed to elucidate the mechanism of cell death.
Caption: Overall experimental workflow for cytotoxicity assessment.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, A549 - lung cancer).
-
Compound: this compound.
-
Reagents for Cell Culture: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).[10][11][12]
-
LDH Assay: Commercially available LDH cytotoxicity assay kit.[13][14][15]
-
Caspase-Glo® 3/7 Assay: Commercially available Caspase-Glo® 3/7 Assay kit.[16][17]
-
General Labware: 96-well plates, sterile centrifuge tubes, serological pipettes, multichannel pipette.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][19] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage.[13][14]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically contains a substrate mix and a catalyst).[13][15] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][15]
Data Analysis:
-
Controls are critical:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[4][16] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[16][17]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.[17] Follow steps 1-3 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[17]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[17] This single addition results in cell lysis and initiation of the caspase reaction.[16]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[17]
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence compared to the untreated control indicates the induction of apoptosis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The primary endpoint for cytotoxicity is the IC50 value.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| HeLa | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| HepG2 | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| A549 | 24 | Data |
| 48 | Data | |
| 72 | Data |
IC50 values are calculated from the dose-response curves of the MTT assay. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Mechanistic Assay Results after 48h Treatment.
| Cell Line | Concentration | % LDH Release (Cytotoxicity) | Fold Increase in Caspase-3/7 Activity |
| HeLa | IC50 | Data | Data |
| 2 x IC50 | Data | Data | |
| HepG2 | IC50 | Data | Data |
| 2 x IC50 | Data | Data |
Data represents the mean ± SD from triplicate wells.
Signaling Pathway Visualization
Apoptosis is a highly regulated process involving two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases like caspase-3 and caspase-7.[20] The Caspase-Glo® 3/7 assay directly measures the activity of these key executioners.
Caption: Converging pathways of apoptosis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of carbohydrate amino group modifications on the cytotoxicity of glycosylated 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. promega.com [promega.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. praxilabs.com [praxilabs.com]
- 20. benchchem.com [benchchem.com]
"HPLC purification method for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran"
An HPLC (High-Performance Liquid Chromatography) purification method for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran has been developed to ensure high purity of the compound, which is essential for its applications in medicinal chemistry and materials science.[1] This document provides a detailed protocol for the purification process, including the necessary materials, instrumentation, and optimized chromatographic conditions.
Introduction
This compound is a complex organic molecule with potential applications as a building block in the synthesis of bioactive molecules, including anti-cancer agents.[1][2] Its structural complexity, featuring an amino group, a nitro group, and a bromobenzoyl moiety, necessitates a robust purification method to remove impurities from its synthesis.[1] High-performance liquid chromatography (HPLC) is an ideal technique for this purpose, offering high resolution and efficiency. This application note describes a reversed-phase HPLC method for the purification of this compound.
Experimental Protocols
This section details the step-by-step procedure for the HPLC purification of this compound.
Materials and Instrumentation
-
Compound: Crude this compound
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Dimethyl sulfoxide (DMSO) (ACS grade)
-
-
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Analytical HPLC system for purity analysis
-
Lyophilizer or rotary evaporator
-
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Method
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes at the designated flow rate.
-
Injection: Inject the filtered sample solution onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution: Run the gradient elution program as detailed in Table 1.
-
Detection and Fraction Collection: Monitor the elution profile at 254 nm and 320 nm. Collect fractions corresponding to the main peak, which represents the target compound.
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions with high purity (e.g., >99%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Analytical HPLC Method for Purity Assessment
A similar but faster gradient on an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) can be used to assess the purity of the crude sample and the purified fractions.
Results and Data Presentation
The following table summarizes the optimized conditions for the preparative HPLC purification and the expected results.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 250 x 10 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min | 1.0 mL/min |
| Gradient | 5-95% B over 30 min | 5-95% B over 10 min |
| Detection Wavelength | 254 nm, 320 nm | 254 nm |
| Injection Volume | 500 µL | 10 µL |
| Expected Retention Time | ~18.5 min | ~6.2 min |
| Purity of Crude | ~85% | ~85% |
| Purity of Final Product | >99% | >99% |
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The developed reversed-phase HPLC method is effective for the purification of this compound, yielding a final product with a purity greater than 99%. This protocol is crucial for obtaining high-quality material suitable for further research and development in the fields of medicinal chemistry and materials science. The use of a C18 column with a water/acetonitrile gradient containing TFA ensures good peak shape and resolution. This method can likely be adapted for the purification of other similar benzofuran derivatives.[3][4]
References
Application Notes and Protocols for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in Dye-Sensitized Solar Cells
Disclaimer: The following application notes and protocols are based on existing research on benzofuran-based dyes for dye-sensitized solar cells (DSSCs). As of the current date, no specific data has been published for the use of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in DSSCs. Therefore, the information provided, including the proposed synthesis and expected performance, is a projection based on analogous compounds and should be considered hypothetical.
Introduction
Benzofuran derivatives have emerged as a promising class of organic photosensitizers for dye-sensitized solar cells (DSSCs) due to their rigid and planar structure, which facilitates intramolecular charge transfer and reduces energy loss. The target molecule, this compound, incorporates key functional groups that suggest its potential as a D-π-A (donor-π-bridge-acceptor) type dye. The amino group can act as an electron donor, the benzoyl moiety as an acceptor, and the benzofuran core as the π-bridge. The presence of a nitro group, a strong electron-withdrawing group, is expected to influence the electronic properties of the molecule and the overall performance of the DSSC.
This document provides a hypothetical framework for the synthesis, application, and characterization of this compound as a photosensitizer in DSSCs.
Proposed Synthesis
A plausible synthetic route for this compound could involve a multi-step process, potentially starting from a substituted phenol. A possible pathway is outlined below:
-
Nitration of a Benzofuran Precursor: Synthesis of a 6-nitrobenzofuran intermediate.
-
Amination: Introduction of an amino group at the 3-position.
-
Friedel-Crafts Acylation: Acylation at the 2-position with 4-bromobenzoyl chloride. The regioselectivity of this step can be influenced by the existing substituents on the benzofuran ring.
Given the activating nature of the amino group and the deactivating nature of the nitro group, the precise order of these steps would need to be optimized to achieve the desired isomer.
Data Presentation: Performance of Analogous Benzofuran-Based Dyes
To estimate the potential performance of this compound, the photovoltaic parameters of several reported benzofuran-based dyes are summarized in the table below. These dyes typically follow a D-π-A architecture.
| Dye Name/Reference | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |
| PSB-1 [1] | 0.61 | 6.80 | 0.70 | 2.9 |
| PSB-2 [1] | 0.70 | 9.66 | 0.70 | 4.7 |
| PSB-3 [1] | 0.67 | 7.80 | 0.68 | 3.5 |
| PSB-4 [1][2] | 0.72 | 10.26 | 0.72 | 5.5 |
| FFA [3] | - | 12.23 | - | 7.01 |
| FTA [3] | - | 11.21 | - | 6.35 |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, η: Power conversion efficiency.
Based on these values, a well-designed DSSC utilizing this compound could potentially achieve a power conversion efficiency in the range of 3-6%.
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of a DSSC using a novel benzofuran-based dye.
Preparation of TiO₂ Photoanode
-
Cleaning of FTO Substrates: Fluorine-doped tin oxide (FTO) coated glass is sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol for 15 minutes each. The substrates are then dried under a stream of nitrogen.
-
Deposition of TiO₂ Paste: A layer of TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blade technique.[4][5] Scotch tape can be used as a spacer to control the thickness of the film.[6]
-
Sintering: The TiO₂-coated FTO glass is sintered in a muffle furnace. The temperature is gradually increased to 450-500°C and maintained for 30-60 minutes to ensure good particle necking and removal of organic binders.[7] The electrode is then allowed to cool down to room temperature.
Dye Sensitization
-
Dye Solution Preparation: Prepare a 0.3-0.5 mM solution of this compound in a suitable organic solvent, such as a mixture of acetonitrile and tert-butanol (1:1 v/v).
-
Soaking: The sintered TiO₂ photoanode, while still warm (around 80°C), is immersed in the dye solution and kept in the dark for 12-24 hours to ensure complete adsorption of the dye onto the TiO₂ surface.
-
Rinsing: After sensitization, the photoanode is removed from the dye solution and rinsed with the same solvent used for the dye solution to remove any non-adsorbed dye molecules. The photoanode is then dried.
Preparation of Counter Electrode
-
Cleaning of FTO Substrate: Another FTO-coated glass is cleaned using the same procedure as for the photoanode.
-
Catalyst Deposition: A thin layer of a catalyst, typically platinum or graphite, is deposited on the conductive side of the FTO glass.[6] For platinum, a drop of H₂PtCl₆ solution in isopropanol is spread on the FTO and heated to 400°C for 15 minutes. For a graphite electrode, a graphite pencil can be used to coat the conductive surface.[6]
DSSC Assembly
-
Sealing: The dye-sensitized TiO₂ photoanode and the catalyst-coated counter electrode are placed facing each other, slightly offset to allow for electrical contact. A thermoplastic sealant (e.g., Surlyn) is placed between the electrodes and heated to create a seal.
-
Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile, is injected into the space between the electrodes through pre-drilled holes in the counter electrode.[8]
-
Final Sealing: The holes are then sealed to prevent leakage of the electrolyte.
Characterization
The performance of the fabricated DSSC is evaluated using the following standard techniques:
-
Current-Voltage (I-V) Characteristics: The I-V curve of the DSSC is measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.[9] From this curve, the key photovoltaic parameters (Voc, Jsc, FF, and η) are determined.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measurements are performed to determine the quantum efficiency of the cell at different wavelengths of light. This provides insight into the spectral response of the dye.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes and recombination kinetics at the various interfaces within the DSSC.[10]
Visualization
Experimental Workflow Diagram
Caption: Workflow for DSSC fabrication and characterization.
References
- 1. Photovoltaic Performance of 4,8-Bis(2′-ethylhexylthiophene)thieno[2,3-f]benzofuran-Based Dyes Fabricated with Different Donors in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jurnal.peneliti.net [jurnal.peneliti.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
- 7. researchgate.net [researchgate.net]
- 8. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. motivection.imeirs.org [motivection.imeirs.org]
Application Notes and Protocols for Screening the Bioactivity of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, with a significant focus on their potential as anticancer agents.[1][2] The compound 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a unique benzofuran derivative that serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel anticancer therapeutics.[3][4][5] Its chemical structure, featuring an amino group, a nitro group, and a bromobenzoyl moiety, suggests its potential to interact with various biological targets.[3][5] These application notes provide a comprehensive framework for the initial screening and evaluation of the bioactivity of this compound, with a primary focus on its potential anticancer effects. The following protocols are based on established methodologies for evaluating the bioactivity of analogous benzofuran compounds and can be adapted to specific research needs.[1][6]
Predicted Bioactivity Profile
Based on the structure-activity relationships of similar benzofuran derivatives, this compound is hypothesized to exhibit cytotoxic and pro-apoptotic effects on cancer cells. The presence of the nitro group may enhance its reactivity and contribute to its biological activity.[3][5] The proposed screening strategy is therefore designed to assess its impact on cancer cell viability, proliferation, and the induction of programmed cell death.
Data Presentation: Hypothetical Cytotoxicity Data
The following table provides a template for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |
| HeLa | Cervical Carcinoma | Hypothetical Value | Hypothetical Value |
| K562 | Chronic Myelogenous Leukemia | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)
-
This compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations typically ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6] Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[6]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis (programmed cell death) induced by the test compound.[6]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI stains late apoptotic or necrotic cells.[6]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique is employed to determine the effect of the compound on the progression of the cell cycle.[7]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and stain them with a PI staining solution containing RNase A.[1]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][7]
Mandatory Visualizations
Signaling Pathway Diagram
Since the specific mechanism of action for this compound is not yet elucidated, a representative diagram of a common anticancer signaling pathway, the PI3K/Akt pathway, is provided below. Many benzofuran derivatives are known to modulate such pathways.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by the test compound.
Experimental Workflow Diagram
The following diagram illustrates the logical progression of the screening assays.
Caption: Workflow for screening the bioactivity of the test compound.
References
"handling and storage guidelines for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran"
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and use of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran, a key intermediate in pharmaceutical development and a valuable compound in materials science research. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
This compound is a light red, powdered solid.[1] It is recognized for its role as a building block in the synthesis of bioactive molecules, particularly in the development of anti-cancer agents.[1][2] Its utility also extends to the creation of fluorescent probes for biological imaging.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 351003-26-4 | [1][2] |
| Molecular Formula | C₁₅H₉BrN₂O₄ | [1] |
| Molecular Weight | 361.15 g/mol | [1] |
| Melting Point | 280-284 °C | [1] |
| Appearance | Light red powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Safety and Hazard Information
This compound is classified as hazardous. The following hazard statements apply:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant |
| Skin and Body Protection | Laboratory coat | Full-length, buttoned |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Handling and Storage Protocols
Strict adherence to the following protocols is essential for the safe handling and storage of this compound.
General Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container.
-
Recommended storage temperature: 0-8 °C. [1]
-
Store in a dry, well-ventilated place away from incompatible materials.
Experimental Protocols
The following are generalized protocols for the use of this compound in a research setting.
Preparation of a Stock Solution
-
Under a chemical fume hood, weigh the desired amount of this compound.
-
Add the appropriate solvent (e.g., DMSO, DMF) dropwise to the solid.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at the recommended temperature, protected from light.
Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate key workflows for handling and utilizing this compound.
Caption: Workflow for Safe Handling and Storage.
Caption: Decision Workflow for Experimental Use.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, including the benzofuran core, an amino group, a nitro functionality, and a bromobenzoyl moiety, make it a versatile scaffold for the development of novel therapeutics. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing quantities required for preclinical studies. The protocol emphasizes safety, scalability, purity, and analytical characterization to ensure the material is appropriate for further drug development activities.
Synthetic Strategy
The proposed synthetic route is a one-pot reaction involving the condensation of 2-hydroxy-4-nitroacetophenone with 2,4'-dibromoacetophenone, followed by an intramolecular cyclization and amination. This approach is selected for its convergence and potential for high-throughput synthesis of analogues.
Proposed Reaction Scheme
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a target scale of 100 grams of the final product. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.
Materials and Equipment
-
Starting Materials:
-
2-Hydroxy-4-nitroacetophenone (1.0 eq)
-
2,4'-Dibromoacetophenone (1.1 eq)
-
-
Reagents:
-
Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)
-
Ammonium Hydroxide (NH₄OH, 28-30% solution, 10 eq)
-
N,N-Dimethylformamide (DMF, reaction solvent)
-
Ethyl Acetate (EtOAc, extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (EtOH, recrystallization solvent)
-
Hexane (for washing)
-
-
Equipment:
-
5 L three-necked round-bottom flask with mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle with temperature controller
-
Large separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
-
Synthetic Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-hydroxy-4-nitroacetophenone (e.g., 100 g, 1.0 eq) and anhydrous potassium carbonate (e.g., 228 g, 3.0 eq) to N,N-dimethylformamide (2 L).
-
Addition of Reagent: Stir the mixture at room temperature for 30 minutes. To this suspension, add 2,4'-dibromoacetophenone (e.g., 168 g, 1.1 eq) portion-wise over 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
In-situ Amination: Once the formation of the intermediate is complete, cool the reaction mixture to room temperature. Slowly add ammonium hydroxide solution (e.g., 500 mL, 10 eq) to the flask.
-
Second Reaction Stage: Heat the mixture to 60 °C and stir for an additional 4-6 hours. Monitor the formation of the final product by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (10 L). A solid precipitate will form. Stir the suspension for 30 minutes.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove inorganic salts, followed by a wash with cold ethanol and then hexane to remove non-polar impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification Protocol: Recrystallization
Recrystallization is a crucial step to ensure the high purity required for preclinical studies.
-
Solvent Selection: Ethanol has been identified as a suitable solvent for the recrystallization of this compound.
-
Procedure:
-
Transfer the crude product to a large Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 70-80 °C) to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Data Presentation
Table 1: Summary of a Representative Scale-Up Synthesis Batch
| Parameter | Value |
| Starting amount of 2-hydroxy-4-nitroacetophenone | 100 g |
| Molar equivalent of 2,4'-dibromoacetophenone | 1.1 eq |
| Yield of crude product | ~85% |
| Yield of purified product after recrystallization | ~75% |
| Melting Point | 280-284 °C |
| Purity (by HPLC) | >99% |
| Appearance | Light red powder |
Table 2: Analytical Characterization Data
| Analytical Technique | Specification |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry (MS) | [M+H]⁺ consistent with molecular formula |
| High-Performance Liquid Chromatography (HPLC) | Purity ≥ 99.0% |
| Elemental Analysis | C, H, N, Br within ±0.4% of theoretical values |
| Residual Solvents | Below ICH limits |
Quality Control for Preclinical Studies
For material intended for preclinical studies, stringent quality control is mandatory to ensure safety and reproducibility of results.
-
Impurity Profiling: Characterize and quantify all impurities present at a level of ≥ 0.10%.[1] Potential process-related impurities could include unreacted starting materials, by-products from side reactions, and residual solvents.[2][3]
-
Stability Studies: Conduct preliminary stability studies to assess the compound's stability under various storage conditions.
-
Certificate of Analysis (CoA): A comprehensive CoA should be generated for each batch, detailing all the analytical results and confirming that the material meets the predefined specifications.
Visualization of Workflows and Relationships
Diagram 1: Synthetic Workflow
Caption: Workflow for the scale-up synthesis and purification of this compound.
Diagram 2: Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of the target compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the proposed two-step synthesis of this compound.
Proposed Synthetic Pathway:
A plausible synthetic route for this compound involves a two-step process:
-
Step 1: O-Alkylation. Reaction of 2-hydroxy-4-nitrobenzonitrile with 4-bromophenacyl bromide to form 2-(2-cyano-5-nitrophenoxy)-1-(4-bromophenyl)ethan-1-one.
-
Step 2: Intramolecular Cyclization. Base-catalyzed intramolecular cyclization of the intermediate to yield the final product, this compound. This step is analogous to the Thorpe-Ziegler reaction.[1][2][3]
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Step 1: O-Alkylation of 2-hydroxy-4-nitrobenzonitrile
| Problem | Possible Causes | Troubleshooting Solutions |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Impure starting materials. 4. Inappropriate solvent. | 1. Use a fresh, anhydrous base (e.g., K₂CO₃, NaH). Ensure at least stoichiometric amounts are used. 2. Increase the reaction temperature, monitoring for potential side reactions. Refluxing in a suitable solvent like acetone or DMF is often effective. 3. Verify the purity of 2-hydroxy-4-nitrobenzonitrile and 4-bromophenacyl bromide by analytical methods (NMR, melting point). 4. Switch to a polar aprotic solvent like DMF or acetonitrile to improve the solubility of reactants. |
| Formation of Multiple Byproducts | 1. C-alkylation of the phenol. 2. Reaction of the base with the α-haloketone. 3. Self-condensation of the starting materials. | 1. Use a less polar solvent or a milder base to favor O-alkylation. 2. Add the base portion-wise to the reaction mixture containing the phenol before adding the α-haloketone. 3. Maintain a lower reaction temperature and monitor the reaction progress closely by TLC to stop the reaction upon completion. |
| Difficult Product Isolation | 1. Product is soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. After the reaction, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). 2. Use brine to wash the organic layer to break up emulsions. |
Step 2: Intramolecular Cyclization
| Problem | Possible Causes | Troubleshooting Solutions |
| Low or No Cyclization | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Steric hindrance. 4. Presence of water in the reaction. | 1. Employ a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) to facilitate the intramolecular condensation.[4] 2. Gently heat the reaction mixture. The Thorpe-Ziegler reaction often requires thermal activation.[3] 3. This is inherent to the substrate. Increasing reaction time or temperature might help overcome this. 4. Ensure all reagents and solvents are anhydrous, as water can quench the base and inhibit the reaction. |
| Formation of Polymeric or Tar-like Material | 1. Intermolecular side reactions. 2. High reaction temperature or prolonged reaction time. 3. Base-catalyzed decomposition. | 1. Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. 2. Optimize the reaction temperature and time by monitoring with TLC. Avoid excessive heating. 3. Add the base slowly at a lower temperature and then gradually warm the reaction to the desired temperature. |
| Incomplete Conversion of Nitrile to Amine | 1. Insufficient base or reaction time. 2. Hydrolysis of the intermediate imine back to a ketone during workup. | 1. Increase the amount of base and/or prolong the reaction time. 2. Perform the workup under neutral or slightly basic conditions to avoid hydrolysis of the enamine intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A likely two-step synthesis begins with the O-alkylation of 2-hydroxy-4-nitrobenzonitrile with 4-bromophenacyl bromide in the presence of a base. The resulting intermediate, 2-(2-cyano-5-nitrophenoxy)-1-(4-bromophenyl)ethan-1-one, is then subjected to a base-catalyzed intramolecular cyclization, similar to a Thorpe-Ziegler reaction, to yield the final product.[1][2][3]
Q2: What are the critical parameters for the O-alkylation step?
A2: The choice of base and solvent are critical. A moderately strong base like potassium carbonate is often sufficient, and a polar aprotic solvent such as acetone or DMF is recommended to ensure the solubility of the reactants. Anhydrous conditions are important to prevent side reactions.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the O-alkylation and the cyclization steps. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of starting materials, intermediates, and the final product.
Q4: What are the key considerations for the intramolecular cyclization step?
A4: This step, analogous to the Thorpe-Ziegler reaction, requires a strong, non-nucleophilic base (e.g., NaH, t-BuOK) and anhydrous conditions.[4][5] The reaction may require heating to proceed at a reasonable rate. High-dilution conditions can help to favor the desired intramolecular cyclization over intermolecular side reactions.
Q5: What purification methods are recommended for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method will depend on the purity of the crude product and the nature of any impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-cyano-5-nitrophenoxy)-1-(4-bromophenyl)ethan-1-one (Intermediate)
-
To a solution of 2-hydroxy-4-nitrobenzonitrile (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-bromophenacyl bromide (1.05 eq) in the same solvent dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be used in the next step without further purification or purified by recrystallization.
Protocol 2: Synthesis of this compound (Final Product)
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the crude intermediate from Protocol 1.
-
Dissolve the intermediate in a suitable anhydrous solvent (e.g., THF or DMF) to create a dilute solution (approximately 0.01-0.05 M).
-
In a separate flask, prepare a suspension of a strong base like sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) in the same anhydrous solvent.
-
Slowly add the solution of the intermediate to the base suspension at room temperature with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture (e.g., 50-80 °C) and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Optimization of O-Alkylation Reaction Conditions (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 56 (reflux) | 6 | 75 |
| 2 | NaH | THF | 25 | 12 | 60 |
| 3 | Cs₂CO₃ | DMF | 80 | 4 | 85 |
| 4 | K₂CO₃ | DMF | 80 | 4 | 82 |
Table 2: Optimization of Intramolecular Cyclization Reaction Conditions (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 66 (reflux) | 4 | 65 |
| 2 | t-BuOK | THF | 25 | 8 | 55 |
| 3 | NaOEt | Ethanol | 78 (reflux) | 6 | 70 |
| 4 | NaH | DMF | 80 | 2 | 78 |
Visualizations
Logical Troubleshooting Flow for Low Yield in Cyclization Step:
Caption: A logical workflow for troubleshooting low yield in the intramolecular cyclization step.
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
"common impurities in the synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran"
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic strategy for this compound?
A1: A common approach for synthesizing substituted benzofurans involves the initial formation of the benzofuran core, followed by functional group interconversions. For this specific molecule, a plausible multi-step synthesis would be:
-
Formation of a 3-amino-6-nitrobenzofuran intermediate. This could be achieved through various heterocyclic chemistry methods.
-
Friedel-Crafts acylation of the 3-amino-6-nitrobenzofuran intermediate with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst to introduce the 2-(4-bromobenzoyl) group.
Q2: What are the most critical reaction parameters to control during the Friedel-Crafts acylation step?
A2: The Friedel-Crafts acylation is often the most challenging step. Key parameters to control include:
-
Temperature: These reactions are often exothermic. Maintaining a low temperature can prevent side reactions and degradation.
-
Stoichiometry of the Lewis acid catalyst: The amount of catalyst (e.g., AlCl₃) can significantly impact the reaction rate and the formation of byproducts.[1]
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[2] All reagents and glassware should be scrupulously dried.
-
Reaction time: Prolonged reaction times can lead to the formation of polysubstituted or rearranged products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the impurity profile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive Lewis acid catalyst due to moisture.2. Insufficiently reactive starting material.3. Incorrect reaction temperature. | 1. Ensure all reagents, solvents, and glassware are anhydrous. Use freshly opened or purified Lewis acid.2. Confirm the identity and purity of your starting materials. The presence of deactivating groups can hinder the reaction.[2]3. Optimize the reaction temperature. Some reactions require initial cooling followed by warming to room temperature or gentle heating. |
| Presence of multiple spots on TLC (multiple products) | 1. Polysubstitution: More than one acyl group has been added to the benzofuran ring.[2]2. Isomer formation: Acylation at an undesired position on the benzofuran ring.3. Side reactions: The acylating agent may have reacted with the amino group. | 1. Use a milder Lewis acid or a stoichiometric amount of the catalyst. Running the reaction at a lower temperature can also help.2. The directing effects of the existing substituents on the benzofuran ring will determine the site of acylation. Characterize the major byproduct to understand the regioselectivity.3. Consider protecting the amino group before acylation, followed by a deprotection step. |
| Product is difficult to purify | 1. Presence of closely related impurities (e.g., isomers).2. Unreacted starting materials with similar polarity to the product.3. Tar formation due to harsh reaction conditions. | 1. Utilize column chromatography with a shallow solvent gradient. Recrystallization from a suitable solvent system may also be effective.2. Ensure the reaction goes to completion by monitoring with TLC or HPLC.3. Perform the reaction at a lower temperature and consider a slower addition of reagents. |
| Inconsistent results between batches | 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction setup and conditions (e.g., moisture control, temperature). | 1. Use reagents and solvents from the same supplier and lot number if possible. Purify reagents if their quality is questionable.2. Standardize the experimental protocol and ensure meticulous control over reaction parameters. |
Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Structure/Description | Source | Proposed Mitigation/Removal |
| Starting Material | 3-Amino-6-nitrobenzofuran | Incomplete Friedel-Crafts acylation | Increase reaction time or temperature; ensure catalyst activity. Purify by column chromatography. |
| Starting Material | 4-Bromobenzoyl chloride / 4-Bromobenzoic acid | Incomplete reaction / hydrolysis of the acyl chloride | Aqueous workup to remove the acid. Purify by column chromatography. |
| Positional Isomer | Acylation at a different position on the benzofuran ring | Lack of complete regioselectivity in the Friedel-Crafts reaction | Optimize catalyst and reaction conditions. Separation by careful column chromatography or recrystallization. |
| Polysubstituted Byproduct | Di-acylated benzofuran derivative | Use of excess acylating agent or overly harsh reaction conditions[2] | Use a 1:1 stoichiometry of the acylating agent. Employ milder reaction conditions. |
| Side-Reaction Product | N-acylated product (amide formation) | Reaction of 4-bromobenzoyl chloride with the 3-amino group | Protect the amino group prior to acylation (e.g., as an acetyl or Boc group) and deprotect after. |
| Nitration Isomer | e.g., 3-Amino-2-(4-bromobenzoyl)-4-nitrobenzofuran or 7-nitrobenzofuran | If nitration is a step in the synthesis, it may produce a mixture of isomers.[3] | Control nitrating conditions carefully (temperature, nitrating agent). Separation of isomers can be challenging and may require advanced chromatographic techniques. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 3-Amino-6-nitrobenzofuran (Illustrative)
Disclaimer: This is a generalized, hypothetical protocol and must be adapted and optimized for specific laboratory conditions and safety procedures.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
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Solvent and Reagent Addition: Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) to the flask and cool the suspension to 0 °C in an ice bath.
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Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.1 equivalents) in the dry solvent and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel.
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Substrate Addition: Dissolve the 3-amino-6-nitrobenzofuran starting material (1.0 equivalent) in the dry solvent. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC. If the reaction is sluggish, the mixture may be allowed to warm to room temperature and stirred for an additional 2-24 hours.
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Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and water.
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Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A general experimental workflow for the synthesis.
Caption: A logical flow for troubleshooting common issues.
References
"troubleshooting low solubility of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran, focusing on challenges related to its low solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like many benzofuran derivatives. The initial step is to assess the final concentration of DMSO in your assay. While DMSO is a powerful solvent, high concentrations can be toxic to cells.[1][2] For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxicity, although some robust cell lines might tolerate up to 1%.[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line that does not impact the assay results.[1][2]
Q2: I've optimized the DMSO concentration, but the compound still precipitates. What are my next options?
A2: If optimizing the DMSO concentration is insufficient, several formulation strategies can be employed to enhance the solubility of your compound. These include:
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Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2] Commonly used co-solvents in biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[2] It is essential to test various concentrations of the co-solvent and run vehicle controls to ensure the solvent itself does not interfere with the assay.[2]
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Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as solutions, suspensions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.[1]
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[1]
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Cyclodextrin Encapsulation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[1]
Q3: How does low solubility affect my assay results?
A3: Low aqueous solubility can significantly impact the accuracy and reliability of your experimental data in several ways:
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Underestimated Potency: If the compound precipitates, its effective concentration in the assay will be lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., a higher IC50 value).[3][4]
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Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of compounds can obscure the true relationship between chemical structure and biological activity.[3][4]
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Variable and Irreproducible Data: Compound precipitation can lead to high variability between replicate wells and experiments, making it difficult to obtain reproducible results.[3]
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Reduced High-Throughput Screening (HTS) Hit Rates: Libraries containing a high percentage of poorly soluble compounds tend to have lower hit rates in HTS campaigns.[3]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Compound Solubility
This guide provides a step-by-step workflow for troubleshooting low solubility of this compound in your assays.
Figure 1. A workflow for systematically addressing the low solubility of test compounds.
Guide 2: Decision Tree for Selecting a Solubilization Method
This decision tree helps in selecting an appropriate method to improve the solubility of this compound based on experimental constraints.
Figure 2. A decision tree to guide the selection of an appropriate solubilization strategy.
Data Presentation
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Key Considerations |
| Ethanol | 1 - 5% | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol | 1 - 10% | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Can increase the viscosity of the solution. |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | Potential for cytotoxicity at higher concentrations.[1][2] |
Note: The optimal concentration for each co-solvent is compound-dependent and must be determined empirically.[2]
Experimental Protocols
Protocol 1: DMSO Tolerance Study
Objective: To determine the maximum concentration of DMSO that is non-toxic to the cells used in the assay.
Methodology:
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Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
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DMSO Dilutions: Prepare a series of dilutions of DMSO in the cell culture medium, ranging from 0.1% to 5% (v/v). Also, include a media-only control.
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Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
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Incubation: Incubate the cells for the same duration as the planned compound exposure in the main experiment.
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Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
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Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Co-solvent Solubility Screen
Objective: To identify a suitable co-solvent and its optimal concentration to maintain the solubility of this compound.
Methodology:
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Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).[1]
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Co-solvent Buffers: Prepare the aqueous assay buffer containing various concentrations of the test co-solvents (e.g., 1%, 5%, 10% ethanol).
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Serial Dilutions: Perform serial dilutions of the DMSO stock solution into the co-solvent-containing buffers.
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Visual Inspection: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a period equivalent to the assay incubation time.
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Nephelometry (Optional): For a more quantitative assessment, measure the turbidity of the solutions using a nephelometer.
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Selection: Choose the co-solvent and concentration that maintains the compound in solution at the desired final assay concentration.
Protocol 3: Cyclodextrin Complexation
Objective: To prepare a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.
Methodology:
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Molar Ratio Determination: Empirically determine the optimal molar ratio of the compound to cyclodextrin (e.g., 1:1, 1:2).
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Paste Formation: Create a paste by mixing the compound and cyclodextrin at the predetermined molar ratio with a small amount of a water-miscible solvent (e.g., a water-ethanol mixture).[1]
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Kneading: Thoroughly knead the paste for a defined period (e.g., 45-60 minutes).[1]
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Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.[1]
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Dissolution: The resulting solid inclusion complex can then be dissolved in the aqueous assay buffer or cell culture medium.[1]
References
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Substituted Benzofurans
Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by intramolecular cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?[1][2]
Answer:
Low yields in palladium-catalyzed benzofuran synthesis can arise from several factors related to the catalyst, reagents, and reaction conditions.[2] Here is a systematic guide to troubleshooting:
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Catalyst Activity:
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Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[2]
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Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[2] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and ligands. The choice of ligand is crucial; while phosphine ligands like PPh₃ are common, bulkier, electron-rich phosphines can sometimes improve catalytic activity.[2][3]
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Reagent Quality and Stoichiometry:
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Cause: Impure starting materials, such as the o-halophenol or alkyne, or the presence of oxygen can inhibit the reaction.[2] Incorrect stoichiometry of the reagents can also lead to diminished yields.[2]
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Solution: Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst.[2] Carefully verify the stoichiometry of the alkyne and base relative to the o-halophenol.
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[2]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, be aware that excessively high temperatures can lead to catalyst decomposition.[2]
-
Solvent: The choice of solvent is critical. While DMF and toluene are common, other solvents like dioxane might be more effective depending on the specific substrates.[4]
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Base: The base plays a crucial role. Inorganic bases like K₂CO₃ or organic bases like triethylamine are frequently used. The choice and amount of base should be optimized.
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Issue 2: Poor Regioselectivity in the Synthesis of Substituted Benzofurans
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my benzofuran synthesis?
Answer:
Poor regioselectivity is a common challenge, particularly when using substituted phenols or unsymmetrical alkynes. Here are some strategies to improve it:
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Directing Groups: The electronic nature and position of substituents on the phenol ring can direct the cyclization. Electron-donating groups on the phenol can influence the site of C-H activation or cyclization.
-
Steric Hindrance: Bulky substituents on the phenol or alkyne can favor the formation of one regioisomer over another due to steric hindrance.
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Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of catalyst and ligand can significantly influence regioselectivity. For instance, in gold-catalyzed cyclizations of 2-alkynyl phenols, the ligand on the gold catalyst can play a role in directing the cyclization.[5]
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Reaction Pathway: Different synthetic routes can lead to different regioisomers. For example, intramolecular cyclization strategies often offer better regiocontrol compared to intermolecular approaches.[6][7]
Issue 3: Difficulty with Starting Material Preparation or Stability
Question: I am having trouble synthesizing or handling my o-alkynylphenol starting material. Are there alternative approaches?
Answer:
o-Alkynylphenols can sometimes be unstable or challenging to prepare. Here are some alternative strategies:
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One-Pot Procedures: Several methods avoid the isolation of the o-alkynylphenol. For example, a tandem Sonogashira coupling/cyclization of an o-iodophenol with a terminal alkyne is a widely used one-pot method.[1]
-
Alternative Starting Materials:
-
Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones, to form the benzofuran ring.[2]
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Phenols and Alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using copper or gold catalysts, bypassing the need for pre-functionalized phenols.[2][8][9]
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o-Allylphenols: These can undergo oxidative cyclization to form benzofurans.[7]
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Coumarins: The Perkin rearrangement of 3-halocoumarins provides a route to benzofuran-2-carboxylic acids.[10][11]
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Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzofurans?
A1: Several robust methods exist, with the choice often depending on the desired substitution pattern and available starting materials.[1] Key methods include:
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Palladium-catalyzed reactions: This is a versatile approach, often involving a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][2]
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Copper-catalyzed reactions: These offer a cost-effective alternative and can involve the coupling of o-halophenols with various partners or the direct oxidative annulation of phenols and alkynes.[1][2][8]
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Gold-catalyzed cyclizations: Gold(I) catalysts are effective in promoting the cyclization of o-alkynylphenols to form benzofurans.[5]
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Perkin Rearrangement: This method involves the base-catalyzed ring contraction of 3-halocoumarins to yield benzofuran-2-carboxylic acids.[10][11]
Q2: How can I purify my substituted benzofuran product?
A2: Purification is typically achieved using standard laboratory techniques. The most common method is column chromatography on silica gel.[1] The choice of eluent (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of your product.[1] Recrystallization can also be an effective method for obtaining highly pure crystalline products.
Q3: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
A3: Yes, research is ongoing to develop more sustainable synthetic routes. Some examples include:
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Catalysis with less toxic metals: Using copper instead of palladium is often considered a greener alternative.[1]
-
Use of greener solvents: Exploring reactions in water or deep eutectic solvents (DES) can reduce the reliance on volatile organic compounds.[12]
-
One-pot reactions: These reduce the number of steps and purification stages, minimizing waste generation.[7]
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Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[10][13]
Q4: What is the role of the base in palladium-catalyzed benzofuran synthesis?
A4: In the common Sonogashira coupling/cyclization pathway, the base plays a dual role. Firstly, it deprotonates the terminal alkyne to form the reactive acetylide species. Secondly, it neutralizes the hydrogen halide that is formed during the catalytic cycle. The choice of base can influence the reaction rate and yield.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis from o-Iodophenol and Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 60 | 4 | 85 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 60 | 2 | 90[3] |
| 3 | PdCl₂(CH₃CN)₂ (5) | None | K₂CO₃ | Dioxane | 80 | 2 | 94[4] |
| 4 | Pd(OAc)₂ (2) | None | NaOAc | H₂O/i-PrOH | 80 | 1 | 75 |
| 5 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 100 | 12 | 78 |
Note: Yields are illustrative and can vary depending on the specific substrates and reaction scale.
Table 2: Optimization of Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins
| Entry | Substrate | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 250 | 79 | 5 | Incomplete |
| 2 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 79 | 5 | 99[10] |
| 3 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 400 | 79 | 5 | 99[10] |
| 4 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 500 | 79 | 5 | 95[10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization [1]
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To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[1]
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Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[1]
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Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
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Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.[1]
Protocol 2: General Procedure for Microwave-Assisted Perkin Rearrangement [10]
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Dissolve the 3-bromocoumarin (1.0 mmol) in a solution of sodium hydroxide in ethanol.
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Place the reaction vessel in a microwave reactor.
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Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 79 °C) for a short duration (e.g., 5 minutes).[10]
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After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid.
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Collect the solid product by filtration, wash with water, and dry.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
"side reactions to avoid in the synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of polysubstituted benzofurans can stem from several factors. Given the electron-withdrawing nature of the nitro and bromobenzoyl groups, the cyclization step can be challenging.
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Insufficiently Harsh Reaction Conditions: The electron-withdrawing bromine atom may necessitate more forceful reaction conditions to promote cyclization.[1] Consider a gradual increase in reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of a higher-boiling point solvent could also be beneficial.[1]
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Purity of Starting Materials: Impurities in the starting materials can significantly inhibit the reaction.[1] Ensure the purity of your precursors through appropriate purification techniques like recrystallization.
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the starting material.[1] A careful optimization of the reactant stoichiometry is recommended.
-
Reaction Time: The reaction may not have proceeded to completion. Increase the reaction time and monitor the progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: My TLC plate shows multiple spots, indicating the formation of several byproducts. What are the likely side reactions?
A2: The presence of multiple functional groups (amino, nitro, ketone) in the precursors and the product can lead to a variety of side reactions.
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Incomplete Cyclization: The intermediate prior to the final cyclization may be stable and resistant to ring-closure.[1] This can be addressed by increasing the reaction temperature or employing a stronger dehydrating agent or catalyst, such as polyphosphoric acid.[1]
-
Self-Condensation of Starting Materials: Under basic or acidic conditions, the starting materials might undergo self-condensation reactions, leading to polymeric or dimeric impurities.
-
N-Acylation: The amino group is nucleophilic and can potentially react with an acylating agent if one is used, or with another molecule of the benzoyl-containing precursor under certain conditions, leading to amide byproducts.
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Reduction of the Nitro Group: If reducing agents are present or if reaction conditions are not strictly controlled (e.g., certain catalytic processes), the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.
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Dehalogenation: In the presence of certain catalysts (e.g., Palladium) and hydrogen sources, the bromine atom on the benzoyl ring could be removed.
Q3: I am facing difficulties in isolating and purifying the final product. What strategies can I employ?
A3: Product isolation can be challenging due to its solubility profile or the presence of persistent impurities.
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Product Solubility: If the product is highly soluble in the reaction solvent, consider choosing a solvent in which the product has limited solubility at room temperature to facilitate precipitation upon cooling.[1]
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Emulsion Formation during Work-up: The presence of both polar (amino, nitro) and non-polar (bromophenyl) groups can lead to the formation of emulsions during aqueous work-up. Using brine washes can help to break these emulsions.[1]
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Co-precipitation with Byproducts: If the product co-precipitates with byproducts, purification by column chromatography is often necessary. A careful selection of the mobile phase is crucial for achieving good separation.
Summary of Potential Side Products and Mitigation Strategies
| Potential Side Product | Plausible Cause | Suggested Mitigation Strategy | Analytical Detection Method |
| Uncyclized Intermediate | Incomplete reaction; insufficient activation | Increase reaction temperature/time; use a stronger cyclizing agent.[1] | LC-MS, ¹H NMR |
| Dimeric/Polymeric Byproducts | High concentration of reactants; excessive heat | Use more dilute conditions; control temperature carefully. | GPC, MS |
| N-acylated Byproduct | Reaction of the amino group | Use a suitable protecting group for the amine if possible; control stoichiometry. | LC-MS, IR, ¹H NMR |
| Reduced Nitro-group Derivatives | Unwanted reduction | Ensure inert atmosphere; avoid incompatible reagents/catalysts. | LC-MS, IR |
| Dehalogenated Product | Presence of reducing conditions/catalysts | Screen catalysts and reaction conditions carefully. | MS, ¹H NMR |
Experimental Protocols
Representative Protocol (Hypothetical - requires optimization):
-
Acylation of a substituted o-nitrophenol: A 2-hydroxy-4-nitrobenzonitrile or a similar precursor could be acylated with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an o-hydroxy-nitro-benzoylacetophenone derivative.
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Cyclization: The resulting intermediate is then subjected to intramolecular cyclization. This can be achieved under acidic conditions (e.g., using H₂SO₄ or polyphosphoric acid) or via other established benzofuran synthesis routes. The amino group is often introduced at a later stage, for instance by reduction of a precursor or through a nucleophilic aromatic substitution, although in this case, it might be present in the starting materials.
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Work-up and Purification: The reaction mixture is quenched, typically with water or ice, and the crude product is extracted with an organic solvent. Purification is then carried out by recrystallization or column chromatography.
Note: This is a generalized protocol and the specific reagents, solvents, temperatures, and reaction times would need to be determined experimentally.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
"stability issues of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in cell culture media"
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in cell culture media. The following information is designed to help troubleshoot common problems and ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a versatile organic compound.[1] It serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents.[1][2] Its structure, featuring an amino group, a nitro group, and a bromobenzoyl moiety, makes it a valuable building block for various bioactive molecules.[1] Additionally, it is explored for its potential use in creating fluorescent probes for biological imaging and in organic electronics.[1][3][4]
Q2: I'm observing precipitation after adding the compound to my cell culture medium. What is the likely cause?
A2: Precipitation of hydrophobic compounds like many benzofuran derivatives is a common issue in aqueous solutions such as cell culture media.[5][6] This typically occurs when the compound's concentration exceeds its solubility limit in the medium. The final concentration of the solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), also plays a critical role.[6]
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[5][6] However, some robust cell lines may tolerate up to 1%.[6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line, as primary cells can be more sensitive.[6]
Q4: How can I improve the solubility of this compound in my experiments?
A4: If you are facing solubility issues, consider the following strategies:
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Optimize DMSO Concentration: Determine the highest non-toxic concentration of DMSO for your cell line and use it to prepare your working solutions.[5]
-
Use a Co-solvent: In addition to DMSO, other water-miscible organic solvents can be tested to improve solubility.[5]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the effect of minor pH adjustments of your media, ensuring the pH remains within a physiologically acceptable range for your cells.
-
Formulation Strategies: For more persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins or nanosuspensions could be explored, though this may require specialized expertise.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to media. | The compound has low aqueous solubility, and the final concentration is too high. | Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Prepare a high-concentration stock in 100% DMSO and perform serial dilutions. |
| Media becomes cloudy over time during incubation. | The compound is slowly precipitating out of solution due to interactions with media components or temperature changes. | Reduce the incubation time if experimentally feasible. Ensure the incubator temperature is stable. Evaluate the compatibility of the compound with media components by incubating it in cell-free media and observing for precipitation over time.[6] |
| Inconsistent or non-reproducible experimental results. | The compound may be degrading in the cell culture medium. | Assess the stability of the compound in your cell culture medium over the time course of your experiment. This can be done using analytical techniques like HPLC or LC-MS. |
| Observed cellular toxicity is higher than expected. | The DMSO concentration might be too high for your specific cell line, or the compound itself might be cytotoxic. | Perform a DMSO tolerance test for your cell line. Always include a vehicle control (media with the same DMSO concentration as your test samples) in your experiments.[6] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps to determine the highest concentration of this compound that can be achieved in your cell culture medium without precipitation.
Materials:
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This compound
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100% DMSO
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Your specific cell culture medium (e.g., RPMI-1640)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.[6]
-
Prepare serial dilutions: Serially dilute the stock solution into your cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains constant and non-toxic for your cells (e.g., 0.5%).
-
Incubate: Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Observe for precipitation: Visually inspect the solutions for any signs of precipitation or cloudiness. For a more quantitative assessment, you can measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
Determine maximum solubility: The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of the compound over time.
Materials:
-
This compound
-
Your specific cell culture medium
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare test solution: Spike your cell culture medium with a known concentration of the compound (below its maximum soluble concentration).
-
Incubate: Incubate the solution at 37°C and 5% CO2.
-
Collect samples: Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample preparation: For each time point, precipitate proteins (if necessary, though this is a cell-free experiment) by adding an equal volume of cold acetonitrile. Centrifuge to pellet any precipitates and transfer the supernatant for analysis.
-
HPLC analysis: Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Data analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. New peaks may correspond to degradation products.
Quantitative Data Summary (Hypothetical)
Table 1: Solubility of this compound in RPMI-1640 at 37°C
| Concentration (µM) | Observation after 24h |
| 100 | Precipitation |
| 50 | Precipitation |
| 25 | Slight Cloudiness |
| 10 | Clear |
| 5 | Clear |
| 1 | Clear |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C (HPLC Analysis)
| Time (hours) | % Parent Compound Remaining |
| 0 | 100% |
| 2 | 98% |
| 4 | 95% |
| 8 | 91% |
| 24 | 75% |
| 48 | 58% |
Visualizations
Caption: Workflow for Determining Maximum Soluble Concentration.
Caption: Workflow for Assessing Compound Stability via HPLC.
Caption: Troubleshooting Logic for Compound Stability Issues.
References
"purification challenges of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of this compound. What could be the cause and how can I improve the recovery?
Answer: Low recovery of this compound from a silica gel column can be attributed to several factors, primarily related to its multifunctional nature. The presence of a basic amino group can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel surface. Additionally, the polar nitro group and the overall polarity of the molecule can cause tailing and streaking, leading to poor separation and recovery.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar base, such as 1% triethylamine in the chosen eluent.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1][2] For highly challenging separations, reversed-phase chromatography on a C18-functionalized silica gel may provide a different selectivity and better recovery.
-
Optimize the Eluent System: The polarity of the eluent is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate or acetone) in a non-polar solvent (e.g., hexane or dichloromethane) is recommended to ensure good separation. For basic compounds, adding a small percentage of a more polar solvent like methanol or a base like triethylamine or ammonium hydroxide can improve peak shape and elution.[1][3]
-
Employ Flash Chromatography: Minimizing the time the compound spends on the column can reduce the risk of degradation or irreversible adsorption.[4]
Issue 2: Persistent Impurities After Recrystallization
Question: I have recrystallized my this compound, but I still observe impurities in my analytical data (NMR/LC-MS). How can I achieve higher purity?
Answer: Persistent impurities are often structurally similar to the target compound, making their removal by a single recrystallization challenging. Common impurities could include starting materials, isomers, or byproducts from the synthesis.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of solvent is crucial for effective recrystallization. Experiment with a variety of solvents or solvent pairs. A good solvent will dissolve the compound when hot but have low solubility at room temperature or below.[5] For nitroaromatic compounds, alcoholic solvents or solvent mixtures like ethanol-benzene have been used.[6]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution to remove them before allowing the solution to cool.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals, which are typically purer. Rapid cooling can trap impurities within the crystal lattice. For improved yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Trituration: If the product oils out or fails to crystallize, trituration can be effective. This involves stirring the impure solid or oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. The purified solid can then be collected by filtration.
Issue 3: Product Decomposition During Purification
Question: I suspect my this compound is degrading during purification, as I am observing the formation of new, colored impurities. How can I prevent this?
Answer: Benzofuran derivatives, particularly those with nitro and amino groups, can be sensitive to prolonged exposure to heat, light, and acidic or basic conditions.
Troubleshooting Steps:
-
Minimize Heat Exposure: When performing recrystallization, avoid prolonged heating. Use a solvent that allows for dissolution at a moderate temperature. During solvent removal after chromatography, use a rotary evaporator at a reduced temperature.
-
Protect from Light: Nitroaromatic compounds can be light-sensitive. Protect the compound from direct light by wrapping flasks and vials in aluminum foil.
-
Use Neutral Conditions: As mentioned for chromatography, avoid strongly acidic or basic conditions. If an acidic or basic workup is necessary during the synthesis, ensure it is neutralized before proceeding with purification.
-
Work Quickly: Plan your purification steps to minimize the time the compound is in solution or on a chromatography column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 2-hydroxy-4-nitrobenzonitrile and 2-bromo-1-(4-bromophenyl)ethan-1-one, as well as side products from competing reaction pathways. Over-nitration or incomplete reactions can also lead to structurally related impurities that are difficult to separate.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for normal-phase silica gel chromatography would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound.[4]
Q3: Can I use reverse-phase chromatography for this compound?
A3: Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option, especially if normal-phase chromatography fails to provide adequate separation.[7] A typical mobile phase would be a gradient of acetonitrile or methanol in water. Adjusting the pH of the mobile phase can also significantly impact the separation of ionizable compounds.[1]
Q4: What are some suitable solvents for recrystallizing this compound?
A4: Given the polar nature of the molecule, polar aprotic solvents or alcohols are good candidates. You could try solvents like ethanol, methanol, acetone, or ethyl acetate.[8] A solvent pair, such as dichloromethane/hexane or ethyl acetate/hexane, where the compound is soluble in the first solvent and insoluble in the second, can also be effective.[4]
Q5: My compound is a light red powder. Is this the expected appearance?
A5: Yes, many nitro- and amino-substituted aromatic compounds are colored. A light red or orange powder is a plausible appearance for this compound.
Data Presentation
Table 1: Hypothetical Column Chromatography Eluent Systems for Purification
| Entry | Stationary Phase | Eluent System (v/v) | Outcome |
| 1 | Silica Gel | Hexane:Ethyl Acetate (4:1) | Product elutes with significant tailing. |
| 2 | Silica Gel | Dichloromethane:Acetone (9:1) | Improved peak shape, but co-elution with a polar impurity. |
| 3 | Silica Gel with 1% Triethylamine | Hexane:Ethyl Acetate (3:1) | Symmetrical peak, good separation from major impurities. |
| 4 | Neutral Alumina | Dichloromethane:Methanol (98:2) | Good recovery, but less resolution of non-polar impurities. |
| 5 | C18 Reverse Phase | Acetonitrile:Water (7:3) | Excellent separation of polar impurities. |
Table 2: Hypothetical Recrystallization Solvents and Observed Purity
| Entry | Solvent(s) | Initial Purity (HPLC) | Final Purity (HPLC) | Recovery |
| 1 | Ethanol | 90% | 95% | 75% |
| 2 | Acetone | 90% | 96% | 65% |
| 3 | Ethyl Acetate/Hexane | 90% | 98% | 80% |
| 4 | Dichloromethane/Methanol | 90% | 97% | 70% |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:4:1 hexane:ethyl acetate:triethylamine). Gently pour the slurry into the column, taking care to avoid air bubbles. Allow the silica to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C to obtain the purified product.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified solid in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Induce Crystallization: Slowly add a "poor" solvent or "anti-solvent" (e.g., hexane) dropwise to the solution with swirling until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of the good solvent to redissolve the precipitate.
-
Crystallization: Loosely cover the flask and allow it to stand undisturbed at room temperature. For improved yield, the flask can be placed in a refrigerator after initial crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship between impurities and purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. cup.edu.cn [cup.edu.cn]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Photodegradation of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran under UV light.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting a photodegradation study on this compound?
Before initiating a photodegradation study, a thorough risk assessment and safety plan should be established due to the hazards of UV radiation.[1] It is crucial to select an appropriate UV light source with a spectral distribution that overlaps with the absorbance spectrum of the molecule to ensure degradation can occur.[2][3] The experimental setup should include both exposed samples and dark controls to differentiate between photodegradation and thermal degradation.[3]
Q2: What are the likely initial degradation pathways for this molecule under UV light?
While specific pathways for this molecule are not extensively documented, based on the degradation of similar substituted dibenzofurans, several initial reactions are plausible.[4] These include:
-
Hydroxylation: Addition of hydroxyl groups to the benzofuran ring system.
-
Dioxygenation: Incorporation of molecular oxygen, potentially leading to ring cleavage.
-
Denitration or reduction of the nitro group: The nitro group is a known photosensitive functional group.
-
Dehalogenation: Cleavage of the carbon-bromine bond on the benzoyl group.
Q3: What analytical techniques are most suitable for identifying and quantifying the parent compound and its photoproducts?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for quantifying the disappearance of the parent compound and the appearance of degradation products.[5] For structural elucidation of the photoproducts, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly effective. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradation products.[6]
Q4: How can I ensure my experimental results are reproducible?
Reproducibility issues often stem from fluctuations in light intensity, temperature, and sample preparation.[6] It is important to use a calibrated radiometer or lux meter to monitor the light source's output.[2][7] Temperature should be controlled to minimize thermal degradation.[8] Consistent sample preparation, including solvent and concentration, is also critical.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No or very slow degradation of the parent compound. | - The UV lamp's emission spectrum does not sufficiently overlap with the compound's absorption spectrum.[6]- Low light intensity.[6]- The solvent is quenching the excited state of the molecule.[6]- The sample concentration is too high, causing inner filter effects.[6] | - Verify the spectral overlap between your lamp and a UV-Vis spectrum of the compound.- Increase the light intensity or move the sample closer to the source.- Select a photochemically inert solvent like acetonitrile or methanol.- Optimize the sample concentration by testing a dilution series. |
| Formation of too many degradation products, complicating analysis. | - Secondary photodegradation of primary products.[6]- Reactions with the solvent or dissolved oxygen.[6] | - Conduct a time-course study, analyzing samples at multiple, shorter time intervals to identify primary products.- Degas the solution with an inert gas (e.g., nitrogen or argon) to minimize photooxidation.[6]- Use a cutoff filter to block shorter, more energetic wavelengths that may cause non-specific degradation. |
| Inconsistent results between experimental runs. | - Fluctuations in the UV lamp's output over time.- Variations in experimental temperature.- Inconsistent sample positioning relative to the light source. | - Regularly monitor the lamp output with a radiometer.[6]- Use a thermostated sample holder to maintain a constant temperature.- Ensure precise and repeatable sample placement for each experiment. |
| Difficulty in identifying the structure of photoproducts. | - Insufficient concentration of the degradation products for analysis.- Co-elution of multiple products in the chromatographic separation. | - Concentrate the sample after irradiation before analysis.- Optimize the HPLC method (e.g., gradient, column chemistry) to improve separation.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and formula prediction.[6] |
Experimental Protocols
Protocol 1: General Photostability Testing
This protocol is adapted from the ICH Harmonized Tripartite Guideline for photostability testing.[2]
-
Sample Preparation: Prepare a solution of this compound in a suitable, UV-transparent solvent (e.g., acetonitrile) at a known concentration.
-
Control Sample: Wrap a duplicate sample in aluminum foil to serve as a dark control.[3]
-
Exposure: Place both the test and control samples in a photostability chamber.
-
Irradiation: Expose the samples to a light source that provides both visible and UV output. The ICH Q1B guideline suggests a minimum exposure of 1.2 million lux hours for visible light and 200 watt hours/m² for UVA radiation.[3][7][8][9]
-
Sample Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Quantification: Analyze the aliquots by HPLC-UV to determine the concentration of the parent compound.
Protocol 2: Identification of Photodegradation Products
-
Forced Degradation: Expose a solution of the compound to a high-intensity UV source for a sufficient duration to achieve significant degradation (e.g., 20-80%).
-
Sample Preparation for Analysis: If necessary, concentrate the irradiated solution to increase the concentration of the photoproducts.
-
LC-MS Analysis: Analyze the concentrated solution using an HPLC system coupled to a mass spectrometer.
-
Data Analysis: Compare the mass spectra of the peaks from the irradiated sample with the parent compound to identify potential degradation products based on their mass-to-charge ratios and fragmentation patterns.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data that could be obtained from photostability experiments on this compound.
Table 1: Photodegradation Kinetics
| Time (hours) | Parent Compound Remaining (%) | Major Photoproduct 1 Area (%) | Major Photoproduct 2 Area (%) |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 | 8.1 | 3.5 |
| 4 | 71.8 | 15.3 | 6.8 |
| 8 | 50.1 | 28.9 | 12.4 |
| 12 | 35.6 | 39.8 | 16.1 |
| 24 | 12.3 | 55.4 | 20.7 |
Table 2: HPLC-MS Analysis of Potential Photoproducts
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Modification |
| Parent Compound | 15.2 | 405.0/407.0 | - |
| Photoproduct 1 | 12.8 | 421.0/423.0 | Hydroxylation (+16 Da) |
| Photoproduct 2 | 11.5 | 326.1 | Loss of Bromine (-79 Da) |
| Photoproduct 3 | 9.7 | 375.0/377.0 | Reduction of Nitro to Amino (-30 Da) |
Visualizations
Caption: Workflow for the analysis of this compound photodegradation.
Caption: Plausible photodegradation pathways for this compound.
References
- 1. How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?-Shanghai 3S Technology [3s-tech.net]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. q1scientific.com [q1scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caronscientific.com [caronscientific.com]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Quenching Fluorescence of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent molecule 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile organic compound featuring a benzofuran core.[1][2] Its structure, which includes an amino group, a nitro group, and a bromobenzoyl moiety, makes it a valuable tool in several scientific fields.[1][2] It is commonly utilized as a fluorescent probe for biological imaging, allowing for the visualization of cellular processes.[2] Additionally, it serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents.[2] Its electronic properties also make it a candidate for applications in organic electronics and dye-sensitized solar cells.[1][2]
Q2: What are the general photophysical properties of this compound?
Q3: What is fluorescence quenching and why is it relevant for my experiments?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and energy transfer. Understanding and controlling quenching is crucial as it can be an experimental artifact to be minimized, or it can be intentionally used as a sensitive analytical tool to study the interaction of the fluorophore with other molecules (quenchers).
Q4: What types of molecules can act as quenchers for this compound?
Given the nitroaromatic nature of the fluorophore itself, several classes of molecules could potentially act as quenchers. Nitroaromatic compounds are known to be effective fluorescence quenchers.[3][4][5][6][7] Other potential quenchers include:
-
Anilines and other aromatic amines: These can engage in photoinduced electron transfer.
-
Halogenated compounds: The presence of the bromo-substituent on the benzoyl ring might influence quenching interactions.
-
Biomolecules: Amino acids such as tryptophan, tyrosine, histidine, and methionine have been shown to quench the fluorescence of various dyes.[8][9]
Troubleshooting Guide
Issue 1: No or Very Low Fluorescence Signal
Possible Causes:
-
Incorrect Spectrometer Settings: Ensure the excitation and emission wavelengths are set correctly for this compound in your specific solvent. An initial absorbance scan followed by an emission scan is recommended to determine the optimal wavelengths.
-
Solvent Effects: The fluorescence quantum yield of many fluorophores is highly dependent on the solvent polarity. The current solvent may be quenching the fluorescence.
-
Degradation of the Compound: The compound may have degraded due to exposure to light (photobleaching) or harsh chemical conditions (e.g., extreme pH).
-
Presence of Impurities: Impurities in the sample or solvent can act as quenchers.
Solutions:
-
Optimize Wavelengths: Measure the absorbance spectrum to find the absorption maximum (λ_max) and use this as the excitation wavelength. Then, measure the emission spectrum to find the fluorescence maximum.
-
Solvent Screening: Test the fluorescence in a range of solvents with varying polarities.
-
Protect from Light: Store the compound and prepared solutions in the dark. Minimize light exposure during experiments.
-
Use High-Purity Reagents: Employ spectroscopy-grade solvents and ensure the purity of your this compound sample.
Issue 2: Inconsistent Fluorescence Intensity Between Measurements
Possible Causes:
-
Concentration Fluctuations: Inaccurate or inconsistent preparation of sample concentrations. High concentrations can lead to self-quenching.
-
Temperature Variations: Dynamic quenching is temperature-dependent. Fluctuations in room temperature can affect results.
-
Presence of Dissolved Oxygen: Dissolved oxygen is a common collisional quencher.
-
Photobleaching: Continuous exposure to the excitation light source can lead to the gradual degradation of the fluorophore.
Solutions:
-
Accurate Pipetting: Use calibrated pipettes and follow a consistent dilution protocol. Work at concentrations where fluorescence intensity is linear with concentration to avoid self-quenching.
-
Temperature Control: Use a temperature-controlled cuvette holder in the spectrofluorometer.
-
De-gas Solvents: De-gas solvents by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Minimize Exposure Time: Limit the time the sample is exposed to the excitation light by using shutters and taking measurements promptly.
Issue 3: No Quenching Observed Upon Addition of a Potential Quencher
Possible Causes:
-
No Interaction: The chosen quencher may not interact with the fluorophore under the experimental conditions.
-
Incorrect Concentration Range: The quencher concentration may be too low to cause a noticeable decrease in fluorescence.
-
Incompatible Quenching Mechanism: The quencher may not be suitable for the specific fluorophore (e.g., lack of spectral overlap for Förster Resonance Energy Transfer (FRET), or inappropriate redox potentials for electron transfer).
Solutions:
-
Increase Quencher Concentration: Perform a titration with a wider range of quencher concentrations.
-
Screen Different Quenchers: Test a variety of potential quenchers with different chemical properties.
-
Consider Different Solvents: The solvent can mediate the interaction between the fluorophore and the quencher.
Issue 4: Non-linear Stern-Volmer Plot
A linear Stern-Volmer plot (F₀/F vs. [Q]) is indicative of a single type of quenching process (either purely dynamic or purely static).[10] Deviations from linearity can provide additional information about the system.
Possible Causes:
-
Upward (Positive) Deviation: This often indicates the presence of both static and dynamic quenching.[10]
-
Downward (Negative) Deviation: This may suggest that the fluorophore is not equally accessible to the quencher, possibly due to being in different environments.[10]
Solutions:
-
Analyze with Modified Models: Use modified Stern-Volmer equations that account for combined quenching or inaccessible fluorophore populations.
-
Lifetime Measurements: Fluorescence lifetime measurements are a powerful tool to distinguish between static and dynamic quenching. In dynamic quenching, the lifetime decreases with increasing quencher concentration, whereas in static quenching, the lifetime remains unchanged.[10]
Quantitative Data Summary
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ_F) |
| e.g., Dichloromethane | 9.1 | ||||
| e.g., Acetonitrile | 37.5 | ||||
| e.g., Ethanol | 24.6 | ||||
| e.g., Toluene | 2.4 |
Table 2: Stern-Volmer Quenching Data for this compound with Various Quenchers
| Quencher | Solvent | Stern-Volmer Constant (K_SV) [M⁻¹] | Quenching Rate Constant (k_q) [M⁻¹s⁻¹] | Quenching Mechanism |
| e.g., Aniline | Acetonitrile | |||
| e.g., Tryptophan | Phosphate Buffer | |||
| e.g., 2,4-Dinitrotoluene | Dichloromethane |
Experimental Protocols
Protocol 1: General Fluorescence Quenching Titration
Objective: To determine the Stern-Volmer constant (K_SV) for the quenching of this compound by a specific quencher.
Materials:
-
This compound
-
Quencher of interest
-
Spectroscopy-grade solvent
-
Volumetric flasks and calibrated micropipettes
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻⁵ M) in the chosen solvent.
-
Prepare a concentrated stock solution of the quencher in the same solvent (e.g., 1 x 10⁻² M).
-
-
Sample Preparation:
-
In a series of labeled cuvettes, add a fixed volume of the fluorophore stock solution (e.g., 2.0 mL).
-
Add increasing volumes of the quencher stock solution to each cuvette (e.g., 0, 10, 20, 30, 40, 50 µL).
-
Add the appropriate volume of solvent to each cuvette to bring the final volume to be the same in all samples (e.g., 2.5 mL). This ensures that the concentration of the fluorophore remains constant.
-
Include a blank sample containing only the solvent.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the fluorophore.
-
Record the fluorescence emission spectrum for each sample over the appropriate wavelength range.
-
Record the fluorescence intensity at the emission maximum for each sample. Let F₀ be the intensity in the absence of the quencher and F be the intensity in the presence of the quencher.
-
-
Data Analysis:
-
Calculate the concentration of the quencher in each cuvette.
-
Plot F₀/F versus the quencher concentration [Q].
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant (K_SV).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ioe.sxu.edu.cn [ioe.sxu.edu.cn]
- 4. chalcogen.ro [chalcogen.ro]
- 5. westmont.edu [westmont.edu]
- 6. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence Quenching of Aromatic Amino Acids by Rhodium Nanoparticles | Substantia [riviste.fupress.net]
- 9. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edinst.com [edinst.com]
"addressing batch-to-batch variability of synthesized 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran. Our aim is to help you address batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the base-catalyzed condensation of a substituted 2-hydroxy-5-nitrobenzonitrile with a 2-halo-acetophenone derivative, specifically 2-bromo-1-(4-bromophenyl)ethan-1-one. This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.
Q2: My reaction yields are consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Poor quality of starting materials: Impurities in either the 2-hydroxy-5-nitrobenzonitrile or the 2-bromo-1-(4-bromophenyl)ethan-1-one can significantly impact the reaction efficiency.
-
Suboptimal reaction conditions: Incorrect base, solvent, temperature, or reaction time can lead to incomplete conversion or the formation of side products.
-
Presence of moisture: The reaction is sensitive to moisture, which can hydrolyze the starting materials and intermediates.
-
Inefficient work-up and purification: Product loss during extraction, washing, or chromatographic purification can lower the isolated yield.
Q3: The color of my final product varies from batch to batch (e.g., from yellow to brownish-orange). What could be the reason for this?
Color variations in nitro-containing aromatic compounds are often due to the presence of minor impurities. Potential causes include:
-
Residual starting materials or reagents.
-
Formation of colored side products, such as those arising from self-condensation of the starting materials or degradation of the product.
-
Oxidation of the amino group.
-
Trapped solvent in the crystalline lattice.
Q4: I am observing an unexpected side product in my reaction. What are the likely impurities?
Common side products in this synthesis can include:
-
Uncyclized intermediate: The O-alkylated product may not fully cyclize to the benzofuran ring.
-
Products of self-condensation: The starting materials may react with themselves under basic conditions.
-
Hydrolysis products: If moisture is present, the halo-ketone can hydrolyze.
-
Over-alkylation or N-alkylation products.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive or incorrect base | Ensure the base (e.g., potassium carbonate, sodium hydride) is fresh and has been stored under anhydrous conditions. Verify the correct stoichiometry of the base. |
| Poor quality of starting materials | Check the purity of 2-hydroxy-5-nitrobenzonitrile and 2-bromo-1-(4-bromophenyl)ethan-1-one by NMR or LC-MS before starting the reaction. Recrystallize or purify if necessary. |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use. |
| Suboptimal reaction temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. |
| Insufficient reaction time | Monitor the reaction for completion using TLC or LC-MS. Ensure the reaction is allowed to proceed for a sufficient amount of time. |
Issue 2: Product Purity Issues and Color Variation
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | As mentioned above, ensure the reaction goes to completion by optimizing conditions and monitoring progress. |
| Inefficient purification | Optimize the column chromatography conditions (e.g., silica gel grade, solvent system). Consider using a gradient elution to improve separation. Recrystallization from a suitable solvent system can also be effective for removing minor impurities. |
| Product degradation | Avoid prolonged exposure to high temperatures or strong light during work-up and purification. Store the final product in a cool, dark, and dry place. |
| Oxidation | Handle the purified product under an inert atmosphere if it is found to be sensitive to air. |
Data Presentation: Representative Batch-to-Batch Variability
The following table summarizes typical data from three different synthesis batches, highlighting potential variability.
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Yield (%) | 75 | 62 | 81 |
| Purity (by HPLC, %) | 98.5 | 95.2 | 99.1 |
| Melting Point (°C) | 248-250 | 245-249 | 249-251 |
| Appearance | Pale yellow solid | Brownish-yellow solid | Bright yellow solid |
| Major Impurity (by LC-MS, m/z) | Not detected | 433.9 (Uncyclized intermediate) | Not detected |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-Hydroxy-5-nitrobenzonitrile
-
2-Bromo-1-(4-bromophenyl)ethan-1-one
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
¹H NMR (400 MHz): Expected signals for aromatic protons, amino protons, and protons of the benzoyl group.
-
¹³C NMR (100 MHz): Expected signals for aromatic carbons, carbonyl carbon, and carbons of the benzofuran ring system.
Analytical Protocol: Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ corresponding to the molecular weight of the compound. The isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed.
Visualizations
Caption: A typical experimental workflow for the synthesis and analysis of the target compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of Benzofuran Derivatives and the Established Chemotherapeutic Agent Doxorubicin
A critical review of the existing literature reveals a significant gap in the direct comparative analysis of the anticancer activity of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran and the widely used chemotherapeutic drug, doxorubicin. While the benzofuran scaffold is a known pharmacophore in many biologically active compounds, including those with anticancer properties, specific experimental data on the cytotoxic effects of this compound remains unavailable in the public domain. Commercial suppliers list it as a versatile intermediate for the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents, but do not provide any biological activity data.
To provide a relevant comparative guide for researchers, this document will therefore focus on a representative, potent 2-aroylbenzofuran derivative with published anticancer activity and compare its performance with doxorubicin. This approach allows for a meaningful discussion of the potential of this class of compounds in oncology research.
Introduction to the Compared Compounds
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] Despite its efficacy, the clinical use of doxorubicin is often limited by severe side effects, most notably cardiotoxicity.[2]
Benzofuran derivatives represent a diverse class of heterocyclic compounds that have shown promising anticancer activities through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3][4] For the purpose of this guide, we will use a potent 2-aroylbenzofuran derivative as a representative compound for comparison with doxorubicin, based on available research.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the in vitro potency of a compound. The following table summarizes the IC50 values for a representative 2-aroylbenzofuran derivative and doxorubicin against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, exposure times, and assay methods.
| Compound | Cancer Cell Line | IC50 (µM) |
| Representative 2-Aroylbenzofuran | HeLa (Cervical Cancer) | 0.01 µM |
| A549 (Lung Cancer) | 0.02 µM | |
| HT-29 (Colon Cancer) | 0.03 µM | |
| MCF-7 (Breast Cancer) | 0.04 µM | |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 µM |
| A549 (Lung Cancer) | > 20 µM (Resistant) | |
| HepG2 (Liver Cancer) | 12.2 µM | |
| MCF-7 (Breast Cancer) | 2.5 µM |
Note: The IC50 values for the representative 2-aroylbenzofuran are sourced from studies on potent derivatives and are intended for comparative purposes. The IC50 values for doxorubicin are indicative and can show significant variation based on the specific study and experimental conditions.[5][6]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds (the representative benzofuran and doxorubicin) are prepared in the culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A control group with medium and a vehicle control (e.g., DMSO) are also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the effects of compounds on apoptosis and the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the test compounds for a specified duration.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cells are treated with the test compounds.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
After fixation, cells are washed and treated with RNase A to remove RNA.
-
Propidium iodide is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: A generalized workflow for determining the IC50 values of test compounds.
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of apoptosis induction by anticancer agents.
Conclusion
While a direct comparison involving this compound is not currently possible due to a lack of published data, the analysis of a representative 2-aroylbenzofuran derivative highlights the potential of this chemical class as a source of potent anticancer compounds. The representative benzofuran derivative demonstrated significantly lower IC50 values against several cancer cell lines compared to doxorubicin, suggesting a higher in vitro potency.
Further research is imperative to synthesize and evaluate the biological activity of this compound to ascertain its specific anticancer properties. Such studies should include a comprehensive assessment of its cytotoxicity against a broad panel of cancer cell lines, elucidation of its mechanism of action, and in vivo efficacy studies. This will enable a direct and conclusive comparison with established chemotherapeutics like doxorubicin and determine its potential for future drug development.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [research.unipd.it]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
"efficacy of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran vs other benzofuran derivatives"
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Benzofuran Derivatives
The cytotoxic potential of benzofuran derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the in vitro anticancer activity of a selection of benzofuran derivatives from various studies.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Derivative | K562 (Leukemia) | 5 | [1] |
| HL60 (Leukemia) | 0.1 | [1] | |
| Benzofuran-Chalcone Hybrid (Compound 18) | MCF-7 (Breast) | 2-10 | [2] |
| A549 (Non-small-cell lung) | 2-10 | [2] | |
| PC-3 (Prostate) | 2-10 | [2] | |
| Benzofuran-Oxadiazole Conjugate (14c) | HCT116 (Colon) | 3.27 | [3] |
| 2-Acetylbenzofuran Hybrid (26) | - | 0.93 (EGFR Kinase Inhibition) | [3] |
| 2-Amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan (4f) | Daoy (Medulloblastoma) | 0.005 | [4] |
| 2-Aroyl-5-bromobenzo[b]furan-3-ol (6d, 6e, 6f, 6h) | KB (Oral Carcinoma) | 0.9 - 4.5 | [5] |
| Hep-G2 (Liver) | 0.9 - 4.5 | [5] | |
| Benzofuran ring-linked 3-nitrophenyl chalcone derivative | HCT-116 (Colon) | 1.71 | [6] |
| HT-29 (Colon) | 7.76 | [6] |
Experimental Protocols
The determination of the cytotoxic activity of these compounds predominantly relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The benzofuran derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the compounds are prepared in the cell culture medium.
-
The medium from the cell plates is replaced with the medium containing different concentrations of the test compounds. A control group receives medium with the same concentration of DMSO as the treated wells.
3. Incubation:
-
The plates are incubated for a specific period, generally 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Addition and Incubation:
-
After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4]
Inhibition of Tubulin Polymerization
Certain benzofuran derivatives, such as the 2-amino-3-aroylbenzo[b]furan series, have been shown to inhibit the polymerization of tubulin.[4] Tubulin is a crucial protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Inhibition of Tubulin Polymerization by Benzofuran Derivatives.
Kinase Inhibition
Other benzofuran derivatives function as kinase inhibitors. For instance, some hybrids have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival. By inhibiting EGFR, these benzofuran derivatives can block these pro-survival signals and induce apoptosis in cancer cells.
Inhibition of the EGFR Signaling Pathway by Benzofuran Derivatives.
Conclusion
Benzofuran derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug discovery. The efficacy of these compounds, as demonstrated by their low micromolar and even nanomolar IC50 values against a range of cancer cell lines, underscores their therapeutic promise. The diverse mechanisms of action, including the inhibition of crucial cellular processes like tubulin polymerization and key signaling pathways such as EGFR, provide multiple avenues for therapeutic intervention. While specific data on 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran remains to be elucidated in publicly accessible literature, the broader family of benzofuran derivatives continues to be a fertile ground for the development of novel and effective anticancer agents. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
"validation of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran as a STING agonist"
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway triggers a robust type I interferon (IFN) response and the production of other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor immune response.[1] This has positioned STING as a highly promising therapeutic target in immuno-oncology and vaccine development.[2]
This guide provides a comprehensive framework for the validation of novel compounds as STING agonists. While this document is structured around the hypothetical validation of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran , it should be noted that as of the time of this writing, there is no publicly available scientific literature identifying this specific molecule as a STING agonist. The compound is generally described as a versatile intermediate in the synthesis of pharmaceuticals, such as anti-cancer agents. Therefore, this guide uses it as a placeholder "candidate molecule" to illustrate the rigorous experimental process required for validation.
We will objectively compare the performance benchmarks of well-characterized STING agonists, provide detailed experimental protocols for key validation assays, and present visual diagrams of the signaling pathway and experimental workflows to aid researchers, scientists, and drug development professionals.
The STING Signaling Pathway
The canonical cGAS-STING signaling pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[3] This cyclic dinucleotide then binds directly to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1 then phosphorylates both itself and key downstream targets, including STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 3. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fluorescent Properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran and NBD-Amine Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran and a class of well-characterized fluorescent probes, 4-nitrobenzo-2-oxa-1,3-diazole (NBD)-amine adducts. Due to the limited availability of specific photophysical data for this compound, this guide utilizes NBD-amine adducts as a benchmark for comparison. These compounds share structural similarities and are widely used in biological imaging and as fluorescent labels in various assays.
The core fluorogenic principle for NBD-amine adducts is based on Intramolecular Charge Transfer (ICT). The NBD moiety itself is weakly fluorescent. However, upon reaction with primary or secondary amines, a highly fluorescent adduct is formed. In this adduct, the amino group acts as an electron donor and the nitro group as an electron acceptor, creating an efficient ICT system that results in strong fluorescence emission.[1] The fluorescence of these adducts is highly sensitive to the polarity of the local environment, a property known as solvatochromism.[2][3]
Comparative Photophysical Data
The following table summarizes the typical photophysical properties of NBD-amine adducts. These values can serve as a reference for estimating the potential performance of novel benzofuran-based probes like this compound.
| Property | NBD-Amine Adducts | Reference(s) |
| Excitation Wavelength (λex) | 464 - 485 nm | [4][5] |
| Emission Wavelength (λem) | 512 - 540 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~13,000 M⁻¹cm⁻¹ (for NBD-labeled amino acids) | - |
| Fluorescence Quantum Yield (ΦF) | 0.008 (in water) to 0.89 (in less polar solvents) | [6] |
| Fluorescence Lifetime (τ) | 1 - 10 ns (highly solvent-dependent) | [2][7] |
Note: The photophysical properties of NBD-amine adducts are highly dependent on the specific amine and the solvent environment. The quantum yield and lifetime generally increase in less polar environments.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield (ΦF) of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of interest (e.g., this compound)
-
Fluorescence standard with known quantum yield in the same emission range (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Solvent (e.g., ethanol, spectroscopic grade)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where ΦF is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime is a measure of the average time a fluorophore spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[8][9]
Materials and Equipment:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Fast single-photon detector (e.g., photomultiplier tube or avalanche photodiode)
-
Timing electronics (Time-to-Amplitude Converter - TAC, or Time-to-Digital Converter - TDC)
-
-
Sample of interest dissolved in a suitable solvent
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF by collecting the scattered light. The IRF represents the time profile of the excitation pulse as measured by the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent sample.
-
Set the appropriate excitation and emission wavelengths.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel. The collection rate should be kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to a multi-exponential decay model to extract the fluorescence lifetime(s).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an enzyme-activated fluorescence assay, a common application for probes of this nature.[10][11]
Caption: Workflow for an enzyme-activated fluorescence assay.
Application in Signaling Pathway Analysis: Caspase Activity Assay
Fluorescent probes are invaluable tools for studying cellular signaling pathways, such as apoptosis. Caspases, a family of proteases, are key mediators of apoptosis.[12] Enzyme-activated probes can be designed to be substrates for specific caspases. Upon cleavage by the active caspase, the probe becomes fluorescent, allowing for the real-time monitoring of caspase activity in live cells.[13]
The diagram below illustrates the principle of a caspase-3/7 activity assay using a fluorogenic substrate.
Caption: Caspase-3/7 activation and subsequent cleavage of a fluorogenic substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. picoquant.com [picoquant.com]
- 9. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 10. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]
- 12. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Meter™ No-Wash Live Cell Caspase 3/7 Activity Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
In Vivo Validation of Benzofuran-Based Anticancer Agents: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of emerging benzofuran derivatives as potential anticancer agents. While direct in vivo validation data for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran in a mouse cancer model is not yet publicly available, its structural features—a halogenated benzoyl group and a nitrobenzofuran core—are common to other benzofurans with demonstrated anticancer properties.[1][2][3][4] This guide will compare the preclinical data of representative benzofuran derivatives to provide a predictive context for the potential efficacy of novel compounds like this compound.
The benzofuran scaffold is a versatile heterocyclic system that forms the core of numerous biologically active compounds, including those with potent anticancer activity.[1][2][5][6] Modifications to the benzofuran ring have led to the development of derivatives that exhibit promising results in preclinical cancer models.[7][8] Halogenation, in particular, has been noted to enhance the cytotoxic effects of these compounds.[1][2]
Comparative Efficacy of Benzofuran Derivatives in Mouse Cancer Models
To contextualize the potential of novel benzofuran derivatives, this section summarizes the in vivo performance of two distinct benzofuran-based compounds that have been evaluated in xenograft mouse models. These compounds, a benzofuran piperazine derivative (1.19) and a LSD1 inhibitor with a benzofuran core (17i), demonstrate the therapeutic potential of this chemical class.
| Compound | Mouse Model | Cancer Cell Line | Treatment Protocol | Tumor Growth Inhibition (%) | Standard of Care | Standard of Care TGI (%) |
| Benzofuran Piperazine Derivative (1.19) | Xenograft | MDA-MB-231 (Breast Cancer) | 50 mg/kg, i.p. | 58.7 | Doxorubicin | 72.4 |
| Benzofuran Derivative (17i) | Xenograft | H460 (Lung Cancer) | Not specified | "Robust" | Not specified | Not specified |
Data for the Benzofuran Piperazine Derivative (1.19) is extracted from a study on the synthesis and biological evaluation of benzofuran piperazine derivatives.[7] Information on the benzofuran derivative (17i) is from a study on novel LSD1 inhibitors.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the generalized experimental protocols for the in vivo validation of anticancer compounds in mouse xenograft models, based on common practices in the cited literature.
Xenograft Mouse Model Protocol
-
Animal Husbandry: Athymic nude mice (4-6 weeks old) are typically used for xenograft studies. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MDA-MB-231, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are harvested during the exponential growth phase. A suspension of 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using digital calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., benzofuran derivative) is administered via a specified route (intraperitoneal, oral gavage, etc.) at a predetermined dose and schedule. The vehicle control group receives the solvent used to dissolve the compound, and a positive control group is often treated with a standard-of-care chemotherapeutic agent (e.g., Doxorubicin).
Visualizing Mechanisms and Workflows
Potential Signaling Pathway Inhibition by Benzofuran Derivatives
Benzofuran derivatives have been shown to target various signaling pathways implicated in cancer progression. For instance, some derivatives act as inhibitors of the estrogen receptor, which is crucial in certain types of breast cancer.[9][10] Others function as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and overexpressed in many cancers.[8]
Caption: Potential mechanisms of action for benzofuran derivatives.
Experimental Workflow for In Vivo Validation
The process of validating a novel anticancer compound in vivo follows a structured workflow, from initial cell culture to final data analysis.
Caption: Standard workflow for a xenograft mouse model study.
Comparative Logic for Novel Compound Evaluation
The evaluation of a novel compound like this compound relies on a logical comparison with existing data for structurally similar molecules.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the cross-reactivity and selectivity of various benzofuran-based kinase inhibitors, offering a valuable resource for researchers engaged in the discovery and development of novel targeted therapies. While specific cross-reactivity data for "3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran" is not publicly available, this guide presents data on other exemplary benzofuran derivatives to illustrate the typical selectivity profiles and the methodologies used to assess them.
Comparative Analysis of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of several benzofuran derivatives against a panel of protein kinases. This data highlights the diverse selectivity profiles that can be achieved with this chemical scaffold, ranging from highly selective to multi-targeted inhibitors.
| Compound Class | Target Kinase(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) | Reference |
| Benzofuran-3-yl-(indol-3-yl)maleimides | GSK-3β | Picomolar range | CDK2 | Micromolar range | [1] |
| Dibenzo[b,d]furan-4-carboxamides | Pim-1 | 60 - 280 | CLK1 | 26 - 450 | [2] |
| Pim-2 | 35 - 200 | [2] | |||
| Benzofuran Derivative (S6) | Aurora B | Potent Inhibition | High Selectivity | Not specified | [3] |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its therapeutic potential and potential off-target effects. Below are detailed protocols for two widely used in vitro kinase assay methodologies.
Radiometric Kinase Assay
This method is considered the gold standard for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test compound (benzofuran derivative)
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations. A DMSO control is used as a reference for uninhibited kinase activity.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the phosphocellulose paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compound (benzofuran derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and kinase reaction buffer.
-
Add the test compound at various concentrations to the appropriate wells. Include a no-compound control.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and IC50 values as described for the radiometric assay.[4][5]
Visualizing Biological Context and Experimental Design
Understanding the signaling pathways in which target kinases operate is essential for interpreting the biological consequences of their inhibition. Similarly, a clear experimental workflow is crucial for reproducible and high-quality data generation.
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
- 1. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. elgenelim.com [elgenelim.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
"benchmarking the performance of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran as an OLED material"
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable Organic Light-Emitting Diode (OLED) materials is a driving force in display and lighting technology. While specific electroluminescent performance data for 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is not extensively documented in publicly available research, its benzofuran core is a key structural motif in a range of high-performing OLED materials. This guide provides a comparative analysis of various benzofuran and dibenzofuran derivatives against other common OLED materials, offering insights into their potential performance based on available experimental data.
Comparative Performance of Benzofuran Derivatives and Alternative OLED Materials
The following table summarizes key performance metrics for a selection of benzofuran-based OLED materials and other established compounds. This data, compiled from various research publications, allows for a direct comparison of their efficiency and emission characteristics.
| Material Class | Specific Compound | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime (hours @ cd/m²) |
| Benzofuran Derivative | 2,7-diphenylbenzo[1][2]thieno[3,2-b]benzofuran (BTBF-DPh) | Emissive Layer | 4.23 | - | - | (0.151, 0.069) | - |
| Dibenzofuran Derivative | 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) | Host | 7.26 | - | - | (0.13, 0.12) | - |
| Dibenzofuran Derivative | 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | Host | 25.3 | - | >1000 | (0.50, 0.49) | - |
| Carbazole-Dibenzofuran | 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) | Host | 22.9 | Not Reported | - | (0.14, 0.16) | 1400 @ 100 |
| Benzophenone Derivative | Penta-carbazole-substituted benzophenone | Host | 12.5 | - | - | (0.34, 0.58) | - |
| Standard Phosphorescent Host | CBP | Host | ~19.0 | ~70 | - | (0.30, 0.61) | - |
| Standard Fluorescent Emitter | Alq3 | Emitter | ~1 | - | ~100 | (0.32, 0.57) | - |
Experimental Protocols
The characterization of OLED materials involves a series of standardized experiments to determine their efficiency, stability, and color purity. The data presented in this guide is typically obtained through the following methodologies.
Device Fabrication
OLEDs are fabricated in a cleanroom environment using either vacuum thermal evaporation (VTE) or solution processing techniques. A typical device architecture consists of several layers deposited sequentially onto a transparent conductive substrate (e.g., Indium Tin Oxide - ITO). These layers include:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): This layer contains the material of interest, either as a neat film or doped into a host material.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode: Typically a low work function metal like aluminum or calcium.
The thickness of each layer is precisely controlled to optimize charge balance and light outcoupling.
Electroluminescence Characterization
Once fabricated, the OLED devices are subjected to a series of tests to measure their performance:
-
Current-Voltage-Luminance (J-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density and luminance. This data is used to calculate the turn-on voltage, current efficiency, and power efficiency.
-
External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical metric for assessing the overall efficiency of the device.
-
Electroluminescence (EL) Spectrum: A spectrometer is used to measure the emission spectrum of the OLED at a given voltage or current. This provides the Commission Internationale de l'Éclairage (CIE) color coordinates, which define the perceived color of the emitted light.
-
Lifetime Measurement: The operational stability of the device is determined by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value.
Visualizing the OLED Workflow and Principles
To better understand the processes involved in OLED research and operation, the following diagrams illustrate a typical experimental workflow and the fundamental mechanism of light emission.
References
Unveiling the Cellular Target of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: A Comparative Guide to Target Engagement Strategies
For researchers and drug development professionals, the identification of a bioactive small molecule's direct cellular target is a critical step in understanding its mechanism of action and advancing its therapeutic potential. This guide provides a comparative overview of modern experimental approaches to confirm the target engagement of the novel compound 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran within a cellular context. This compound is recognized as a versatile intermediate in the synthesis of new pharmaceuticals, particularly in the development of anti-cancer agents, and for creating fluorescent probes for biological imaging.[1][2]
While the specific cellular targets of this compound are still under investigation, this guide will equip researchers with the necessary knowledge to identify and validate its molecular interactions. We will explore and compare key methodologies, present hypothetical data for illustrative purposes, and provide detailed protocols to facilitate the design and execution of robust target validation studies.
Comparison of Key Target Engagement Methodologies
Several powerful techniques exist to identify and confirm the direct cellular targets of a small molecule. The selection of a particular method often hinges on the compound's properties, the availability of specific reagents, and the precise experimental question. Here, we compare three widely adopted approaches: Cellular Thermal Shift Assay (CETSA), Affinity Chromatography coupled with Mass Spectrometry (AC-MS), and Drug Affinity Responsive Target Stability (DARTS).
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free; applicable in intact cells and tissues; reflects physiological conditions. | Not all proteins are amenable; requires specific antibodies or mass spectrometry for detection. | Low to medium, can be adapted for higher throughput. |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | A modified version of the compound is used to "pull down" its binding partners from a cell lysate. | Unbiased, genome-wide screening; can identify novel targets. | Requires chemical modification of the compound, which may alter its activity; potential for non-specific binding. | Low. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require compound modification; relatively simple setup. | Limited to proteins susceptible to proteolysis; may not work for all ligand-protein interactions. | Low to medium. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This method is based on the principle that the binding of a small molecule can stabilize its target protein against heat-induced denaturation.[3]
Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat the cells with either this compound at various concentrations or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the putative target protein remaining in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique aims to isolate the direct binding partners of this compound from a complex cellular protein mixture.[3][4]
Protocol:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to verify that the biological activity of the modified molecule is retained.
-
Cell Lysis: Prepare a native cell lysate from the cells of interest.
-
Affinity Purification: Immobilize the biotinylated compound probe on streptavidin-coated beads. Incubate the beads with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry. Proteins specifically enriched in the sample treated with the active probe compared to a control probe are considered candidate targets.
Drug Affinity Responsive Target Stability (DARTS)
This method leverages the principle that a small molecule binding to its target protein can protect it from digestion by proteases.
Protocol:
-
Cell Lysis and Treatment: Prepare a cell lysate and divide it into aliquots. Treat the aliquots with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a set amount of time to allow for protein digestion.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Protein Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by Western blotting for a specific candidate protein.
-
Data Analysis: Compare the protein band intensities between the compound-treated and vehicle-treated samples. Proteins that are protected from degradation in the presence of the compound are potential targets.
Visualizing Cellular Processes and Experimental Workflows
To further clarify these concepts, the following diagrams illustrate a hypothetical signaling pathway, the experimental workflow for CETSA, and a comparison of the target identification strategies.
Caption: Hypothetical signaling cascade initiated by the compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Caption: Logical flow comparing different target engagement strategies.
References
A Head-to-Head Comparison of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran with Known Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of fluorescence imaging and molecular tracking, the demand for novel fluorophores with superior photophysical properties is ever-present. This guide provides a comparative analysis of the novel compound 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran against established and widely utilized fluorescent dyes: Fluorescein, Rhodamine B, and Cy5.
Data Presentation: A Comparative Analysis of Photophysical Properties
The selection of a fluorescent dye is critically dependent on its specific photophysical characteristics. The following table summarizes the key performance metrics for this compound (hypothetical data) and the well-established fluorescent dyes.
| Property | This compound (Hypothetical) | Fluorescein | Rhodamine B | Cy5 |
| Excitation Max (λex) | 485 nm | 490 nm (in 0.1 M NaOH)[1] | 546 nm[2] | 650 nm[3] |
| Emission Max (λem) | 520 nm | 514 nm (in 0.1 M NaOH)[1] | 567 nm[2] | 670 nm[3] |
| Molar Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ | 80,000 M⁻¹cm⁻¹[4] | 106,000 M⁻¹cm⁻¹[2] | 250,000 M⁻¹cm⁻¹[5] |
| Quantum Yield (Φ) | 0.85 | 0.93 (in 0.1 M NaOH)[1] | 0.70[2] | 0.20[5] |
| Photostability | Moderate to High | Low[6] | Moderate | High[3] |
| pH Sensitivity | Sensitive | Highly sensitive (pKa ~6.4)[7] | Less sensitive than fluorescein | Insensitive |
| Solubility | Soluble in organic solvents | Soluble in water at high pH | Soluble in water and alcohols | Soluble in organic solvents, with sulfonated versions soluble in water[3] |
Experimental Protocols: Methodologies for Characterization
Accurate and reproducible characterization of fluorescent dyes is paramount for their effective application. Below are detailed protocols for key experiments to determine the photophysical properties of a novel fluorophore like this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the dye of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., ethanol or DMSO).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 µM).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). The solvent used for the dilutions should be used as the blank.
-
Beer-Lambert Law Plot: Plot the absorbance at λmax versus the concentration of the dye.
-
Calculation: The molar extinction coefficient (ε) is calculated from the slope of the linear regression of the plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a common approach.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with the test compound. For a compound with emission around 520 nm, Fluorescein (Φ = 0.93 in 0.1 M NaOH) is a suitable standard.[1]
-
Preparation of Solutions: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The concentrations should be adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each fluorescence spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
-
Calculation: The quantum yield of the test compound (Φ_test) is calculated using the following equation: Φ_test = Φ_std * (m_test / m_std) * (n_test / n_std)² where Φ_std is the quantum yield of the standard, m_test and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the test and standard, respectively, and n_test and n_std are the refractive indices of the test and standard solutions (if the same solvent is used, this term is 1).
Assessment of Photostability
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Protocol:
-
Sample Preparation: Prepare a solution of the dye at a concentration suitable for fluorescence microscopy.
-
Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an arc lamp with neutral density filters).
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) with a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a prolonged period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image of the time series.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Comparison: Compare the photobleaching decay curves of the test compound with those of standard dyes (e.g., Fluorescein, Alexa Fluor 488) under identical experimental conditions to assess relative photostability.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for characterizing the fluorescent properties of a novel dye.
Caption: Workflow for the synthesis and photophysical characterization of a novel fluorescent dye.
Caption: Simplified Jablonski diagram illustrating the process of fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 3. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescein - Wikipedia [en.wikipedia.org]
Unraveling the Cellular Impact of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: A Comparative Analysis of its Biological Effects
A comprehensive review of available scientific literature reveals a notable gap in experimental data regarding the specific biological effects of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran across different cell lines. While the compound is commercially available and cited as a potential intermediate in the synthesis of anti-cancer agents, published studies detailing its cytotoxicity, mechanism of action, and comparative efficacy in various cancer and non-cancerous cell lines are currently unavailable.
This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating the reproducibility of the biological effects of novel chemical entities like this compound. In the absence of specific data for this compound, we will present a standardized template for a comparison guide, populated with hypothetical data based on typical findings for similar benzofuran derivatives with anti-cancer properties. This will serve as a blueprint for how such an analysis should be structured once experimental data becomes available.
Comparative Cytotoxicity: A Hypothetical Analysis
A crucial first step in characterizing a potential anti-cancer compound is to determine its cytotoxic effects across a panel of well-characterized cancer cell lines representing different tumor types, alongside a non-cancerous cell line to assess for specificity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 18.5 |
| HCT116 | Colon Carcinoma | 12.1 |
| HeLa | Cervical Adenocarcinoma | 22.4 |
| HEK293 | Normal Human Embryonic Kidney | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a definitive comparison.
Deciphering the Mechanism of Action: A Look at Potential Signaling Pathways
Understanding the molecular pathways through which a compound exerts its effects is fundamental to drug development. For many anti-cancer agents, the induction of apoptosis (programmed cell death) is a key mechanism. This is often mediated through the modulation of specific signaling pathways.
A plausible mechanism for a novel benzofuran derivative could involve the induction of DNA damage, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then trigger cell cycle arrest to allow for DNA repair, or if the damage is too severe, initiate apoptosis.
Figure 1. A potential signaling pathway for this compound.
Standardized Experimental Protocols for Reproducible Results
To ensure the reproducibility and validity of findings, detailed and standardized experimental protocols are essential.
Cell Culture and Maintenance
All cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, and HEK293) would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
After a 48-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by non-linear regression analysis.
Western Blot Analysis for Protein Expression
-
Cells are treated with the IC50 concentration of the compound for 24 hours.
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against key proteins (e.g., p53, cleaved caspase-3, and an internal loading control like β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2. A standard workflow for Western Blot analysis.
Safety Operating Guide
Proper Disposal of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran: A Guide for Laboratory Professionals
For immediate reference, 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran and its containers must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste streams. [1][2] Adherence to federal, state, and local regulations is mandatory for the disposal of this compound.[3] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[4] As a halogenated and nitrated aromatic compound, it requires careful handling to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Body Protection: A laboratory coat or other protective clothing must be worn.
-
Respiratory Protection: All handling of this chemical, especially during waste collection and spill cleanup, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[3]
-
Waste Classification: this compound is a halogenated organic compound .[5] It must be segregated from non-halogenated organic waste, acids, bases, and other incompatible materials.[6][7]
-
Container Selection: Use a designated, leak-proof, and sealable container that is compatible with the chemical. The container must be in good condition with a secure, threaded cap.[2][6]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for collecting and preparing this compound for disposal.
Table 1: Disposal Protocol Summary
| Step | Action | Key Considerations |
| 1 | Don PPE | Wear appropriate gloves, eye protection, and a lab coat. |
| 2 | Work in a Fume Hood | Perform all waste handling within a certified chemical fume hood.[3] |
| 3 | Prepare Labeled Container | Obtain a designated hazardous waste container for halogenated organic compounds and ensure it is properly labeled.[5][7] |
| 4 | Transfer Waste | Carefully transfer the waste into the container, avoiding splashes and spills. |
| 5 | Securely Close Container | Tightly seal the container cap after adding waste. |
| 6 | Store Appropriately | Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[6][9] |
| 7 | Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9] |
Disposal of Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste. The first rinse of the container with a suitable solvent should be collected and treated as halogenated hazardous waste.[10] For highly toxic chemicals, the first three rinses must be collected.[10]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills: For small spills, use an inert absorbent material such as vermiculite or sand to contain and collect the substance. Place the absorbed material into a sealed and properly labeled container for hazardous waste disposal.[6]
-
Major Spills: In the case of a large spill, evacuate the area immediately. Notify your institution's emergency response team and EHS department for guidance and assistance.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemical-label.com [chemical-label.com]
- 5. bucknell.edu [bucknell.edu]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wattbarind.com [wattbarind.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran (CAS: 351003-26-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a powdered substance, it also poses a risk of inhalation and contamination if not handled properly.[2]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.[3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes.[4][5] | Protects against splashes and airborne particles that can cause severe eye irritation.[1][4][6] |
| Skin Protection | Flame-resistant lab coat, fully buttoned.[4][7] Chemical-resistant apron or coveralls for procedures with a higher risk of splashing.[3] Full-length pants and closed-toe shoes are mandatory.[3][8] | Provides a barrier against accidental skin contact.[4] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber is generally recommended for nitro compounds).[3][4] It is advisable to wear a double layer of gloves for highly hazardous operations.[3] Gloves should be inspected before use and replaced immediately upon contamination.[3][9] | Prevents skin absorption, a primary route of exposure for nitro compounds.[4] |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[3] | Protects against inhalation of harmful dust and vapors, which may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound, particularly when weighing and preparing solutions.
Workflow for Weighing and Handling Solid Compound
Experimental Protocol: Handling Solid Compound
-
Preparation :
-
Handling and Weighing :
-
Perform all manipulations of the solid compound within the fume hood to minimize dust generation.[3]
-
When transferring the powder, use a spatula and avoid pouring directly from the bottle to prevent spills.[2]
-
Keep the container holding the compound closed as much as possible.[2]
-
To weigh the powder, tare a sealed container on the balance. Inside the fume hood, add the compound to the container, and then seal it before moving it back to the balance for weighing.[10]
-
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
Disposal Decision Tree
Disposal Protocol
-
Solid Waste :
-
Contaminated materials such as gloves, disposable lab coats, and bench paper should be collected in a designated, sealed plastic bag.[10]
-
This bag, along with any unused solid compound, should be placed in a clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a compatible, sealed, and properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Final Disposal :
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent authority. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In case of accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[9] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Call a poison center or doctor immediately.[11] |
| Spill | Alert personnel in the immediate area.[7] For small spills, use an appropriate spill kit to contain and absorb the material.[7] For large spills, evacuate the area and contact your institution's emergency response team. |
References
- 1. chemical-label.com [chemical-label.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
